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Beta-amyloid peptide(1-42)

Cat. No.: B1578100
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Description

Significance of Beta-Amyloid Peptide (1-42) in Neurodegeneration Research

The study of Aβ(1-42) is crucial to understanding the mechanisms of neurodegenerative diseases, most notably Alzheimer's. nih.gov Research has shown that this specific peptide is more prone to aggregation than other Aβ isoforms, such as the more abundant Aβ(1-40). wikipedia.orgfrontiersin.org This increased tendency to form insoluble fibrils and plaques is a key factor in its pathological impact. athenslab.grbiolegend.com

The "amyloid cascade hypothesis" posits that the accumulation of Aβ, particularly Aβ(1-42), is the primary event that triggers the complex pathological changes observed in Alzheimer's disease. aginganddisease.org Genetic mutations associated with early-onset familial Alzheimer's disease often lead to an increased production of Aβ(1-42). nih.gov Furthermore, reduced clearance of Aβ(1-42) from the brain is considered a central factor in the development of the disease. athenslab.gr The peptide's ability to induce oxidative stress and neurotoxicity has been demonstrated in both laboratory and living models, solidifying its role as a key mediator of neurodegeneration. nih.govresearchgate.net

Overview of Beta-Amyloid Precursor Protein (APP) Processing Pathways

Beta-amyloid peptides are derived from a larger transmembrane protein called the Amyloid Precursor Protein (APP). wikipedia.org APP can undergo proteolytic processing through two main, mutually exclusive pathways: the amyloidogenic pathway, which generates Aβ, and the non-amyloidogenic pathway, which precludes its formation. biolegend.com The pathway taken depends on which secretase enzyme first cleaves the APP. biolegend.comaginganddisease.org

Key Enzymes in APP Processing
EnzymePathwayFunction
α-SecretaseNon-amyloidogenicCleaves APP within the Aβ domain, preventing Aβ formation. wikipedia.org
β-Secretase (BACE1)AmyloidogenicInitiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain. nih.gov
γ-SecretaseBothPerforms the final cleavage to generate either Aβ (in the amyloidogenic pathway) or the p3 peptide (in the non-amyloidogenic pathway). nih.gov

The amyloidogenic pathway is the process that leads to the formation of Aβ peptides, including the highly pathogenic Aβ(1-42). biolegend.com This pathway is initiated when the enzyme β-secretase, also known as beta-site APP cleaving enzyme 1 (BACE1), cleaves the APP at the N-terminal end of the Aβ domain. nih.govtaylorandfrancis.com This initial cleavage occurs primarily in endosomes after APP is internalized from the cell surface. aginganddisease.orgfrontiersin.org

This first enzymatic cut releases a large, soluble ectodomain called sAPPβ into the extracellular space and leaves a 99-amino acid membrane-bound C-terminal fragment known as C99. nih.govcreative-diagnostics.com The C99 fragment contains the entire Aβ sequence. nih.gov

Subsequently, the γ-secretase complex, a multi-protein enzyme, cleaves C99 within the transmembrane domain. frontiersin.org This second cleavage is not precise and can occur at several positions, resulting in Aβ peptides of varying lengths, most commonly Aβ(1-40) and the more aggregation-prone Aβ(1-42). nih.govnih.gov This final step releases the Aβ peptide into the extracellular space and an APP intracellular domain (AICD) into the cytoplasm. frontiersin.org An imbalance favoring the production of Aβ(1-42) is a key factor in the pathology of Alzheimer's disease. aginganddisease.org

The non-amyloidogenic pathway is the predominant and non-pathological processing route for APP. wikipedia.orgcreative-diagnostics.com This pathway is initiated by the enzyme α-secretase, which cleaves APP at a site within the Aβ domain. wikipedia.orgfrontiersin.org This cleavage event is fundamentally important because it cuts through the middle of the sequence that would otherwise form the Aβ peptide, thereby preventing its generation. wikipedia.org

The α-secretase cleavage releases a large, soluble ectodomain known as sAPPα, which is believed to have neuroprotective properties, and leaves an 83-amino acid C-terminal fragment called C83 bound to the membrane. wikipedia.orgcreative-diagnostics.com

Similar to the amyloidogenic pathway, the C-terminal fragment is then cleaved by the γ-secretase complex. oatext.com However, because the initial cut was made by α-secretase, the resulting products are a non-toxic p3 peptide and the APP intracellular domain (AICD). oatext.comresearchgate.net By directing APP down this pathway, the production of the neurotoxic Aβ(1-42) is avoided. researchgate.net

Products of APP Processing Pathways
PathwayInitial EnzymeMembrane-Bound FragmentFinal Soluble Peptides
Amyloidogenicβ-Secretase (BACE1)C99Aβ(1-40), Aβ(1-42), sAPPβ
Non-amyloidogenicα-SecretaseC83p3 peptide, sAPPα

Properties

bioactivity

Antibacterial, Antifungal

sequence

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

Origin of Product

United States

Biosynthesis and Post Translational Modifications of Beta Amyloid Peptide 1 42

Proteolytic Cleavage of Amyloid Precursor Protein (APP)

The generation of Aβ(1-42) originates from the sequential proteolytic cleavage of the amyloid precursor protein (APP), a transmembrane glycoprotein (B1211001) with an as-yet-unclear primary function. wikipedia.org This process involves two key enzymatic steps mediated by β-secretase and the γ-secretase complex.

Role of Beta-Secretase (BACE1) in Beta-amyloid Peptide(1-42) N-terminal Cleavage

The initial step in the amyloidogenic pathway is the cleavage of APP by the β-secretase enzyme, known as beta-site APP-cleaving enzyme 1 (BACE1). nih.govtaylorandfrancis.com BACE1 is a membrane-anchored aspartic protease that cleaves APP at the N-terminus of the Aβ domain. nih.govtaylorandfrancis.com This cleavage event releases a large soluble ectodomain of APP (sAPPβ) and leaves a 99-amino acid C-terminal fragment (C99) tethered to the membrane. nih.govnih.gov The action of BACE1 is a prerequisite for the subsequent generation of Aβ peptides, making it a critical rate-limiting step in Aβ production. nih.govresearchgate.net BACE1 is highly expressed in neurons and its activity has been observed to be elevated in cases of sporadic Alzheimer's disease. nih.govrupress.org

Role of Gamma-Secretase Complex in Beta-amyloid Peptide(1-42) C-terminal Cleavage

Following the action of BACE1, the membrane-bound C99 fragment becomes the substrate for the γ-secretase complex. nih.govcell-stress.com This complex performs an unusual intramembrane cleavage to generate the C-terminus of the Aβ peptide, releasing it from the membrane. cell-stress.com

The cleavage by γ-secretase is not a single, precise event but rather a processive proteolysis that can occur at multiple sites within the C99 transmembrane domain. cell-stress.comelifesciences.org This results in the production of Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. cell-stress.com The two most common isoforms are Aβ(1-40) and Aβ(1-42). aging-us.com

The generation of these isoforms follows distinct pathways. The process begins with an initial endoproteolytic cleavage at ε-sites (residue 48 or 49), which releases the APP intracellular domain (AICD). cell-stress.comelifesciences.org This is followed by a series of carboxypeptidase-like trimming steps that occur every three to four amino acids. cell-stress.comelifesciences.org

Major Pathway (Aβ40 production): C99 → Aβ49 → Aβ46 → Aβ43 → Aβ40. cell-stress.comelifesciences.org

Minor Pathway (Aβ42 production): C99 → Aβ48 → Aβ45 → Aβ42. cell-stress.comelifesciences.org

While Aβ(1-40) is the more abundant species, Aβ(1-42) is more hydrophobic and has a significantly higher propensity to aggregate into neurotoxic oligomers and fibrils, which are the primary components of amyloid plaques. cell-stress.comaging-us.com An increased ratio of Aβ(1-42) to Aβ(1-40) is considered a central pathological event in Alzheimer's disease. cell-stress.comelifesciences.org

FeatureAβ(1-40)Aβ(1-42)
Relative Abundance HigherLower
Production Pathway Major pathway from Aβ49Minor pathway from Aβ48
Hydrophobicity LowerHigher
Aggregation Propensity LowerHigher
Primary Plaque Component NoYes

Influence of Cellular Localization on Beta-amyloid Peptide(1-42) Production

The production of Aβ(1-42) is intricately linked to the trafficking and localization of APP and the secretase enzymes within the cell. After its synthesis in the endoplasmic reticulum (ER) and passage through the Golgi apparatus, APP is transported to the cell surface. nih.gov While some APP can be cleaved at the cell surface, a significant portion is reinternalized into endosomal compartments. nih.gov

The amyloidogenic processing of APP predominantly occurs in these acidic intracellular compartments, such as endosomes. nih.gov BACE1 activity is optimal in the acidic environment of endosomes. nih.gov The longer Aβ(1-42) isoform is thought to be primarily generated in the endoplasmic reticulum, whereas the shorter Aβ(1-40) is mainly produced in the trans-Golgi network. wikipedia.org Following its generation, Aβ is released into the extracellular space. nih.gov However, there is also evidence of intracellular accumulation of Aβ(1-42), particularly within the endosomal/lysosomal system, which may contribute to cellular dysfunction. nih.gov

Post-Translational Modifications and their Impact on Beta-amyloid Peptide(1-42) Properties

Following its proteolytic generation, the Aβ(1-42) peptide can be subjected to a variety of post-translational modifications (PTMs). These modifications can significantly alter the peptide's properties, including its aggregation propensity, toxicity, and clearance from the brain. aging-us.comfrontiersin.org

Several types of PTMs have been identified in Aβ peptides isolated from the brains of Alzheimer's disease patients. aging-us.com These include:

Phosphorylation: Phosphorylation at serine residues, such as Ser8, can enhance the formation of toxic Aβ aggregates. frontiersin.orgnih.gov

Isomerization: Isomerization of aspartate residues, particularly at position 7 (iso-Asp7), can alter the peptide's structure, increase its aggregation potential, and affect its transport across the blood-brain barrier. frontiersin.orgnih.gov

Pyroglutamylation: N-terminal truncation followed by the formation of pyroglutamate (B8496135) at position 3 (AβpE3-42) results in a highly aggregation-prone and neurotoxic species. embopress.org

Other modifications: Other reported modifications include racemization, truncation, and oxidation. aging-us.com

These modified forms of Aβ can act as seeds, accelerating the aggregation of unmodified Aβ(1-42) and contributing to the early stages of plaque formation. aging-us.com They often exhibit enhanced cytotoxicity compared to the unmodified peptide. aging-us.com

ModificationSiteImpact on Aβ(1-42) Properties
Phosphorylation Serine 8Increases aggregation and toxicity. frontiersin.org
Isomerization Aspartate 7Enhances fibril formation and transport across the blood-brain barrier. nih.govmdpi.com
Pyroglutamylation N-terminal Glutamate (B1630785) 3Increases aggregation propensity and stability. embopress.org
Oxidation Methionine 35Implicated in Aβ-induced oxidative stress. uky.edu

Phosphorylation of Beta-Amyloid Peptide(1-42)

Phosphorylation of the Aβ peptide has been identified as a critical modification that can trigger the formation of toxic aggregates. Research has shown that Aβ can be phosphorylated at Serine 8 (Ser8) both in laboratory settings and in the human brain. acs.orgacs.org This modification promotes a conformational transition in the peptide, stabilizing the β-sheet structure, which is a hallmark of amyloid fibrils. acs.org

The introduction of a phosphate (B84403) group at Ser8 enhances the formation of oligomeric Aβ aggregates. These phosphorylated oligomers can act as "seeds," accelerating the aggregation of non-phosphorylated Aβ into larger plaques. acs.org Furthermore, studies in animal models have indicated that phosphorylated Aβ exhibits increased toxicity compared to its non-phosphorylated counterpart. acs.org While phosphorylation can occur, it has also been observed that phosphorylation at Ser8 may, under certain conditions, inhibit zinc-dependent aggregation of Aβ(1-42) and reduce the deposition of cerebral plaques. acs.org

Summary of Phosphorylation of Beta-amyloid Peptide(1-42)
Modification SiteEnzyme FamilyKey Research Findings
Serine 8Protein KinasesPromotes the formation of toxic oligomers and stabilizes β-sheet conformation, potentially acting as a seed for plaque formation. acs.org Exhibits increased toxicity in vivo. acs.org May inhibit zinc-mediated aggregation. acs.org

Isomerization of Beta-Amyloid Peptide(1-42)

Isomerization is a spontaneous, non-enzymatic modification that affects aspartate residues within the Aβ(1-42) sequence. This process involves the conversion of L-aspartate to its stereoisomer, D-aspartate, as well as to L-isoaspartate and D-isoaspartate, through a succinimide (B58015) intermediate. The primary sites for this modification in Aβ(1-42) are Aspartate 1 (Asp1) and Aspartate 7 (Asp7). merckmillipore.com

The isomerization of these aspartyl residues significantly alters the peptide's structure, charge, and hydrogen-bonding capabilities. merckmillipore.com These structural changes have profound implications for the peptide's behavior, affecting its degradation, the assembly of oligomers, and the binding of therapeutic antibodies that target the N-terminus. merckmillipore.com Research indicates that the accumulation of isomerized Aβ is an age-dependent process. Interestingly, studies have found that amyloid deposits within blood vessels contain considerably fewer isomerized and racemized aspartyl residues compared to the Aβ found in neuritic plaques, suggesting the vascular amyloid may be of a more recent origin. nih.gov

Summary of Isomerization of Beta-amyloid Peptide(1-42)
Modification SiteResulting IsomersKey Research Findings
Aspartate 1L-isoaspartate, D-aspartate, D-isoaspartateAlters peptide structure, degradation, and oligomer assembly. merckmillipore.com Isomerized forms are abundant in the brains of individuals with sporadic Alzheimer's disease. merckmillipore.com Vascular amyloid has a lower degree of isomerization than plaque amyloid. nih.gov
Aspartate 7L-isoaspartate, D-aspartate, D-isoaspartate

Pyroglutamylation of Beta-Amyloid Peptide(1-42)

Pyroglutamylation is a modification that occurs at the N-terminus of the Aβ peptide. It can take place at two glutamate residues: Glutamate 3 (Glu3) and Glutamate 11 (Glu11). pnas.org The process involves the enzymatic cyclization of the N-terminal glutamate residue to form pyroglutamate (pE). This modification results in the truncation of the N-terminus and a neutralization of its charge, which in turn increases the hydrophobicity of the Aβ peptide. pnas.orgfrontiersin.org

These changes make the pyroglutamylated Aβ (pE-Aβ) peptides, particularly AβpE3-42, more prone to aggregation than the full-length, unmodified Aβ(1-42). pnas.orgresearchgate.net AβpE3-42 is a major variant found in the amyloid plaques of Alzheimer's disease patients and is considered a critical species in initiating plaque formation. frontiersin.orgnih.gov Due to their increased stability and aggregation propensity, these modified peptides are thought to be crucial in the development of the disease. nih.gov

Summary of Pyroglutamylation of Beta-amyloid Peptide(1-42)
Modification SiteEnzymeKey Research Findings
Glutamate 3Glutaminyl cyclaseResults in N-terminal truncation and charge neutralization, increasing hydrophobicity and aggregation propensity. pnas.org AβpE3-42 is a major component of amyloid plaques and may act as a seed for aggregation. frontiersin.orgnih.gov Alters the peptide's conformational ensemble. pnas.org
Glutamate 11

Glycosylation of Beta-Amyloid Peptide(1-42)

Glycosylation is the enzymatic attachment of glycans to proteins. While the amyloid precursor protein (APP), from which Aβ is derived, is known to be glycosylated, evidence for direct glycosylation of the Aβ(1-42) isoform in vivo is complex. One study analyzing human cerebrospinal fluid (CSF) did not detect glycosylation on Aβ(1-42) isoforms, although it did identify O-glycosylation on Tyrosine 10 (Tyr10) of shorter Aβ peptides (e.g., Aβ1-15, Aβ1-17). nih.gov

However, other research has successfully synthesized Aβ(1-42) with O-glycans attached at Tyr10 to investigate its properties. These studies found that specific O-glycans can significantly alter the aggregation process of Aβ(1-42), redirecting it to form new fibril structures that are less stable and more easily degraded by enzymes. nih.gov

A related non-enzymatic modification is glycation, which results in the formation of advanced glycation end products (AGEs). Nϵ-(Carboxyethyl)lysine (CEL), a type of AGE, has been identified on Aβ(1-42) at Lysine 16 (Lys-16) and Lysine 28 (Lys-28). Site-specific glycation at these residues has been shown to affect fibril formation and neurotoxicity. affbiotech.com

Summary of Glycosylation and Glycation of Beta-amyloid Peptide(1-42)
Modification TypeModification SiteKey Research Findings
O-Glycosylation (Synthetic)Tyrosine 10Synthetically introduced O-glycans alter fibril structure, making them less stable and more susceptible to enzymatic degradation. nih.gov Not detected on endogenous Aβ(1-42) in one major CSF study. nih.gov
Glycation (AGE formation)Lysine 16, Lysine 28Forms Nϵ-(Carboxyethyl)lysine (CEL) adducts. affbiotech.com Double glycation at both sites has the most significant impact on fibril formation. affbiotech.com Single glycation at Lys-16 or Lys-28 can induce neurotoxicity. affbiotech.com

Other Modifications (e.g., Methionine Oxidation)

Oxidative stress is a key feature in Alzheimer's disease, and the Aβ(1-42) peptide itself is susceptible to oxidation. The single Methionine residue at position 35 (Met35) is particularly vulnerable to oxidation by reactive oxygen species, resulting in the formation of methionine sulfoxide. nih.gov

This modification has a significant impact on the peptide's aggregation properties. The oxidation of Met35 has been shown to impede the assembly of Aβ monomers into the protofibrils that precede mature amyloid plaques. nih.gov Furthermore, the oxidation of Met35 in pre-existing fibrils can lead to changes in their morphology, shifting them from straight, rigid structures to more irregular, flexible fibrils. nih.gov This alteration in aggregation and fibril structure is associated with a reduction in the neurotoxicity of the Aβ(1-42) peptide. nih.gov

Summary of Methionine Oxidation of Beta-amyloid Peptide(1-42)
Modification SiteResulting FormKey Research Findings
Methionine 35Methionine sulfoxideImpedes aggregation and assembly of monomers into protofibrils. nih.gov Alters the morphology and stability of existing fibrils. nih.gov Attenuates the neurotoxicity of Aβ(1-42). nih.gov

Structural Biology and Conformational Dynamics of Beta Amyloid Peptide 1 42

Monomeric Conformations of Beta-Amyloid Peptide(1-42)

In solution, the Beta-amyloid (1-42) monomer is intrinsically disordered, lacking a stable, well-defined three-dimensional structure. researchgate.netbiorxiv.orgnih.gov Instead, it exists as a dynamic ensemble of conformations, rapidly interconverting between various states. nih.govacs.org This conformational heterogeneity is a key characteristic of the Aβ(1-42) monomer. nih.gov

Molecular dynamics simulations and experimental studies, such as nuclear magnetic resonance (NMR) spectroscopy, have revealed that the monomeric ensemble is predominantly composed of random coil and turn structures. biorxiv.orgnih.govnih.gov However, transient secondary structures, including α-helices and β-sheets, can form and dissipate. biorxiv.orgnih.gov Specifically, there is a noted propensity for β-sheet formation in the central hydrophobic core (residues 17-21) and the C-terminal region (residues 30-42). biorxiv.org The C-terminus of Aβ(1-42) is observed to be more structured than that of the less aggregation-prone Aβ(1-40), often forming a β-hairpin structure that may be a critical feature for its higher propensity to form amyloids. nih.gov

The conformational landscape of the Aβ(1-42) monomer is also influenced by its environment. For instance, in apolar environments or in the presence of lipid membranes, the peptide can adopt a more α-helical conformation. acs.org Conversely, aqueous solutions, particularly those containing salt, can promote more compact, and in some cases, fibril-like conformations. njit.edu

Table 1: Biophysical Characteristics of Monomeric Beta-Amyloid Peptide(1-42)
ParameterFindingMethodologyReference
Predominant ConformationRandom coil and turn structuresNMR Spectroscopy, Molecular Dynamics biorxiv.orgnih.gov
Transient Secondary Structuresβ-sheets (central and C-terminal regions), α-helicesMolecular Dynamics, Circular Dichroism biorxiv.orgnih.gov
Hydrodynamic Radius (RH)~1.666 nmDynamic Light Scattering biorxiv.org
Key Structural FeatureIncreased structure at the C-terminus (β-hairpin) compared to Aβ(1-40)Molecular Dynamics, NMR nih.gov

Oligomerization Dynamics of Beta-Amyloid Peptide(1-42)

The aggregation of Aβ(1-42) monomers into larger assemblies is a complex process that begins with the formation of soluble oligomers. These oligomers are considered to be the most neurotoxic species in Alzheimer's disease.

The initial step in oligomerization is the association of monomers into small, soluble species such as dimers and trimers. nih.govfrontiersin.org The formation of these early oligomers is a dynamic process, and they exist in equilibrium with monomers. pnas.org Studies have shown that covalently cross-linked Aβ(1-42) dimers can form soluble aggregates that are distinct from the fibrillar structures formed by monomers, suggesting that dimer formation can influence the aggregation pathway. nih.gov

As the concentration of Aβ(1-42) increases, larger oligomers, including pentamers and hexamers, begin to form. pnas.org These species, sometimes referred to as "paranuclei," are considered critical intermediates in the fibrillization cascade. pnas.org Experimental evidence suggests that Aβ(1-42) preferentially forms pentamer/hexamer units, which can then self-associate into larger structures. pnas.org Some studies even propose that pentamers and hexamers are the smallest detectable oligomeric species in solution under certain conditions. nih.gov

The stability of Aβ(1-42) oligomers increases with size. rsc.org Molecular dynamics simulations indicate that while smaller oligomers like trimers show some stability, a tetramer of S-shaped Aβ(1-42) peptides is considered the minimal stable oligomer for subsequent growth into a fibril. nih.gov The stability of these oligomers is primarily driven by hydrophobic interactions between the peptide chains, particularly involving the central hydrophobic core and the C-terminal region. nih.gov

The transition from smaller to larger oligomers is a dynamic process, with a constant interplay of association and dissociation. nih.gov Most oligomers of Aβ(1-42) are in a dynamic equilibrium and tend to dissociate back to monomers rather than converting into fibrils. nih.gov Only a fraction of these oligomers will undergo the necessary conformational changes to proceed down the fibrillization pathway. nih.gov This highlights the transient and heterogeneous nature of the oligomeric state.

Fibrillization and Protofibril Formation of Beta-Amyloid Peptide(1-42)

The culmination of the Aβ(1-42) aggregation cascade is the formation of insoluble amyloid fibrils, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease.

The formation of Aβ(1-42) fibrils follows a nucleation-dependent polymerization mechanism. nih.govnih.govresearchgate.netacs.org This process is characterized by a lag phase, during which a "nucleus" or seed of aggregated peptide must form. Once a stable nucleus is formed, the elongation phase proceeds rapidly, with the addition of monomers to the ends of the growing fibril. nih.govresearchgate.net This process can be significantly accelerated by the presence of pre-existing fibril seeds. nih.gov

Protofibrils are intermediate structures that form during the elongation phase. They are typically shorter and more flexible than mature fibrils and can be observed by techniques such as atomic force microscopy. pnas.org These protofibrils can continue to grow and anneal to form the mature, highly ordered amyloid fibrils.

Aβ(1-42) fibrils exhibit significant structural polymorphism, meaning they can adopt multiple, distinct, self-propagating structures. nih.gov High-resolution imaging techniques like cryo-electron microscopy (cryo-EM) and solid-state NMR have revealed different fibril morphologies. nih.govnih.govucl.ac.ukspringernature.comiu.edunih.govnih.govpnas.org

Two prominent polymorphic forms are the U-shaped and S-shaped structures. nih.govmdpi.comresearchgate.net In the U-shaped conformation, the peptide backbone forms a sharp turn, bringing the N- and C-terminal regions into proximity. The S-shaped conformation, on the other hand, involves a more extended, serpentine (B99607) fold of the peptide. mdpi.com Molecular dynamics simulations suggest that the S-shaped fibril is the more stable architecture due to a maximization of inter-chain hydrophobic contacts and hydrogen bonds, particularly involving the C-terminal residues. nih.govmdpi.com Recent cryo-EM studies of Aβ(1-42) filaments from human brains have identified two related S-shaped protofilament folds, giving rise to two types of filaments. ucl.ac.ukiu.eduscienceopen.com Other, less common conformations, such as ν-shaped and υ-shaped structures, have also been identified in brain-derived fibrils, further highlighting the extensive polymorphism of Aβ(1-42). nih.gov

Table 2: Comparison of U-shaped and S-shaped Aβ(1-42) Fibril Polymorphs
CharacteristicU-shaped StructureS-shaped StructureReference
Overall FoldCompact, with a sharp turn bringing N- and C-termini close.More extended, serpentine fold. nih.govresearchgate.net
StabilityLess stable, with a tendency for more disordered arrangements.More stable due to maximized inter-chain hydrophobic contacts and H-bonds. nih.govmdpi.com
Key Stabilizing InteractionsFewer inter-chain contacts, particularly at the C-terminus.Strong inter-chain interactions involving C-terminal residues I41 and A42. nih.gov
Prevalence in Brain-Derived FibrilsLess commonly observed in recent high-resolution structures.Predominant fold observed in filaments from human brains. ucl.ac.ukiu.eduscienceopen.com

Structural Differences between Aβ(1-42) and Aβ(1-40) Aggregates

The two primary isoforms of amyloid-beta, Aβ(1-40) and Aβ(1-42), differ by only two amino acids at the C-terminus, yet they exhibit significant variations in their aggregation behavior, aggregate structure, and neurotoxicity. pnas.orgbmbreports.org Aβ(1-42) is considered the more pathogenic species as it aggregates more rapidly and is the dominant form found in the senile plaques characteristic of Alzheimer's disease (AD). pnas.orgmdpi.com

Research using techniques like solid-state NMR (ssNMR) and cryo-electron microscopy (cryo-EM) has revealed distinct structural polymorphs for the aggregates of each isoform. Aβ(1-42) fibrils often adopt a characteristic "S-shaped" or triple-β-motif conformation. bmbreports.orgnih.gov This structure is stabilized by a salt bridge between the side chain of Lysine-28 and the C-terminus at Alanine-42, a feature that is absent in Aβ(1-40). pnas.orgnih.gov This "self-recognition molecular switch" created by the K28-A42 salt bridge may contribute to the selective aggregation of Aβ(1-42) and exclude Aβ(1-40) from incorporating into the same fibril structure. nih.gov In contrast, Aβ(1-40) fibrils extracted from AD patients typically exhibit a "C-shaped" conformation. bmbreports.org

While the fundamental protofilament structures of the two isoforms can share similarities, such as an axial twofold symmetry, the organization of these protofilaments into mature fibrils differs. nih.gov For instance, some studies have observed Aβ(1-42) fibrils composed of a single protofilament, whereas Aβ(1-40) fibrils under similar conditions were found to have two protofilaments. nih.gov The dimer interface within the fibril structure is also notably longer and more kinked in Aβ(1-42) aggregates compared to the flatter interface seen in Aβ(1-40). researchgate.net

The aggregation kinetics also diverge significantly. Aβ(1-42) demonstrates faster rates in both primary nucleation (the initial formation of aggregates from monomers) and elongation (the addition of monomers to existing fibrils) compared to Aβ(1-40). bmbreports.org This is attributed to the two additional hydrophobic residues, Isoleucine-41 and Alanine-42, which alter the peptide's structural dynamics and reduce the activation energy for aggregation. bmbreports.org Furthermore, Aβ(1-42) uniquely forms a stable population of oligomers, specifically dodecamers, even after fibrils have begun to appear. nih.gov These oligomeric species of Aβ(1-42) are particularly neurotoxic and have been shown to form large, non-selective ion channels in cellular membranes, a property not observed with Aβ(1-40) oligomers. nih.gov This channel-forming ability is considered a key mechanism of Aβ(1-42)-induced synaptotoxicity. nih.gov

Interestingly, the environment can influence the final aggregated form. In one in vivo study where the peptides were injected into rat brains, Aβ(1-40) formed classic amyloid fibrils, whereas Aβ(1-42) formed nonfibrillar, amorphous aggregates. nih.gov This suggests that factors within the brain may modulate the assembly of Aβ(1-42). nih.gov

Below is an interactive data table summarizing the key structural and behavioral differences between Aβ(1-42) and Aβ(1-40) aggregates.

FeatureAβ(1-42) AggregatesAβ(1-40) Aggregates
Dominant Fibril ConformationS-shaped / Triple-β-motif bmbreports.orgnih.govC-shaped bmbreports.org
Key Stabilizing InteractionSalt bridge between Lys28 and Ala42 pnas.orgnih.govLacks the K28-A42 salt bridge nih.gov
Aggregation RateHigher (faster primary nucleation and elongation) bmbreports.orgnih.govLower bmbreports.org
Protofilament ArrangementCan form single-protofilament fibrils nih.govOften forms two-protofilament fibrils nih.gov
Oligomer FormationForms stable oligomers (e.g., dodecamers) nih.govOligomers are less stable or prevalent nih.gov
NeurotoxicityMore neurotoxic; oligomers form ion channels pnas.orgnih.govLess neurotoxic; does not form ion channels nih.gov
Dimer InterfaceLonger and more kinked researchgate.netShorter and flatter researchgate.net

Role of Interfacial Interactions in Beta-Amyloid Peptide(1-42) Aggregation

The aggregation of Beta-amyloid peptide(1-42) is profoundly influenced by its interactions with various interfaces, particularly the surfaces of lipid membranes. nih.gov These interfacial interactions are critical in mediating the initial stages of aggregation, from the monomeric state to the formation of early oligomeric structures. nih.gov The process is governed by a combination of hydrophobic and electrostatic interactions. nih.govplos.org

Cell membranes, with their lipid bilayer structure, provide a two-dimensional surface that can increase the effective local concentration of Aβ(1-42) peptides, thereby facilitating peptide-peptide interactions that lead to aggregation. nih.gov The charge of the lipid headgroups plays a significant role in this process. Anionic (negatively charged) lipid surfaces, such as those containing phosphatidylserine, have been shown to promote the aggregation of Aβ(1-42) and induce a conformational change from a random coil to a β-sheet structure, which is the hallmark of amyloid fibrils. nih.gov The electrostatic attraction between the positively charged residues of the Aβ peptide and the anionic membrane surface is a key driver of this interaction. nih.gov

Studies using surface-sensitive vibrational sum-frequency generation (VSFG) spectroscopy have provided detailed insights into these interactions. acs.orgnih.gov It was found that small, early-stage Aβ(1-42) aggregates adsorb to and strongly destabilize both zwitterionic (neutrally charged) and anionic lipid monolayers. acs.orgnih.gov However, the specific structure of the aggregate appears to determine its preference for a particular lipid interface. Small aggregates with a β-hairpin-like structure were observed to adsorb to zwitterionic lipids, while larger aggregates with a more extended β-sheet structure preferentially adsorbed to negatively charged lipid monolayers. acs.orgnih.gov This interaction can lead to the disruption and permeabilization of the lipid bilayer, a proposed mechanism for Aβ-induced cytotoxicity. researchgate.net

Beyond lipid membranes, other interfaces can also modulate Aβ(1-42) aggregation. An atomically clean interface between graphene and water has been used as an ideal platform to visualize the entire aggregation pathway, from monomers to mature fibrils, without artifacts from surface contaminants. nih.gov This highlights the fundamental role of surfaces in templating or catalyzing the aggregation process. Molecular dynamics simulations further support the importance of electrostatic interactions in promoting the formation of larger oligomers for both Aβ(1-42) and Aβ(1-40). nih.gov The interplay between the peptide's hydrophobic regions and the interfacial environment dictates the structural transitions that underpin the self-assembly process. acs.orgbiorxiv.org

Cellular and Molecular Pathomechanisms Mediated by Beta Amyloid Peptide 1 42

Mechanisms of Beta-Amyloid Peptide(1-42)-Induced Synaptic Dysfunction

Beta-amyloid peptide(1-42) (Aβ(1-42)) is a central factor in synaptic dysfunction, a condition recognized as an early event in the pathogenesis of Alzheimer's disease. frontiersin.org The peptide disrupts synaptic plasticity through multiple mechanisms, including the impairment of long-term potentiation, modulation of critical neurotransmitter receptors, disruption of calcium homeostasis, and alteration of the physical structure of synapses. frontiersin.org

A primary mechanism by which Aβ(1-42) impairs cognitive function is through the disruption of synaptic plasticity, most notably by suppressing long-term potentiation (LTP), a cellular correlate of learning and memory. frontiersin.orgscholars.direct Studies have demonstrated that both synthetic and naturally secreted, cell-derived Aβ(1-42) can strongly inhibit the induction of LTP in hippocampal slices. jneurosci.org Interestingly, cell-derived Aβ appears to be significantly more potent, inhibiting LTP induction at nanomolar concentrations, whereas synthetic Aβ requires higher concentrations to achieve the same effect. jneurosci.org

The blockade of LTP by Aβ(1-42) is not a direct effect on excitatory synapses but is mediated by complex signaling cascades. jneurosci.orgnih.gov Research indicates that the inhibition of LTP induction involves the activation of several kinases, including c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 5 (Cdk5), and p38 mitogen-activated protein kinase (p38 MAPK). jneurosci.org Furthermore, this process requires the activation of metabotropic glutamate (B1630785) receptor type 5 (mGluR5). jneurosci.org In addition to its well-documented effects on LTP, Aβ(1-42) has been shown to more potently block the potentiation of excitatory postsynaptic potential (EPSP)-spike coupling, known as E-S potentiation. scholars.directnih.gov This occurs through an indirect mechanism involving the reduction of endocannabinoid-mediated disinhibition during high-frequency stimulation. nih.gov

Aβ(1-42) directly impacts glutamatergic neurotransmission by modulating the function and trafficking of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory synaptic transmission and plasticity. frontiersin.org Oligomeric forms of Aβ(1-42) can trigger the internalization and reduce the surface expression of both NMDA and AMPA receptors. frontiersin.orgpnas.org This leads to a decrease in the amplitude and frequency of AMPA-mediated postsynaptic currents. tandfonline.commdpi.com

The interaction with NMDA receptors is particularly complex and consequential. Aβ(1-42) oligomers have been shown to bind preferentially to glutamatergic neurons that express specific NMDA receptor subunits, such as NR1 and NR2B. tandfonline.comnih.gov This interaction can lead to a reduction in synaptic NMDA receptor-mediated Ca2+ entry within minutes of exposure. jneurosci.org Aβ(1-42) can also excessively activate extrasynaptic NMDA receptors, particularly those containing the NR2B subunit, which contributes to LTP inhibition and synaptic spine loss. frontiersin.orgtandfonline.com This dysregulation of NMDA receptor signaling is a key factor in the excitotoxicity and synaptic failure induced by the peptide. frontiersin.orgacs.org

A fundamental consequence of Aβ(1-42) activity at the synapse is the disruption of intracellular calcium (Ca2+) homeostasis, a condition central to neuronal dysfunction and death. nih.govnih.gov The peptide induces Ca2+ dysregulation through at least two primary routes: promoting Ca2+ influx from the extracellular environment and triggering its release from intracellular stores. nih.govfrontiersin.org

Extracellular Ca2+ influx is increased through the hyperactivation of plasma membrane channels, including NMDA receptors, AMPA receptors, and voltage-gated calcium channels. nih.govresearchgate.net Aβ(1-42) oligomers can also form Ca2+-permeable pores directly in the cell membrane, further contributing to uncontrolled ion entry. researchgate.net Concurrently, Aβ(1-42) mobilizes Ca2+ from the endoplasmic reticulum (ER), a major intracellular Ca2+ store. frontiersin.orgjneurosci.org This release is mediated through mechanisms that are both dependent on and independent of the inositol (B14025) 1,4,5-trisphosphate (InsP3) receptor signaling pathway. frontiersin.orgjneurosci.org The resulting sustained elevation of cytosolic Ca2+ levels can lead to mitochondrial dysfunction, ER stress, and the activation of apoptotic pathways. nih.govfrontiersin.org

The functional deficits induced by Aβ(1-42) are reflected in physical changes to the synapse, including alterations in the expression of key synaptic proteins and the morphology of dendritic spines. eneuro.org Exposure to Aβ(1-42) oligomers leads to a reduction in the levels of critical postsynaptic proteins such as Postsynaptic Density Protein-95 (PSD-95) and presynaptic proteins like synaptophysin. nih.gov

Table 1: Effects of Beta-amyloid peptide(1-42) on Synaptic Proteins and Dendritic Spines

Parameter Observation Associated Receptor/Pathway Reference(s)
Synaptic Proteins
PSD-95 Decreased levels NMDA Receptor dependent nih.gov
Synaptophysin Down-regulated levels NMDA Receptor dependent nih.gov
GluA1 (AMPA subunit) Decreased expression - tandfonline.com
Dendritic Spines
Spine Density Reduced Correlates with Drebrin reduction eneuro.orgnih.gov
Spine Morphology Reduced cross-sectional area - nih.gov

Beta-Amyloid Peptide(1-42)-Associated Neurotoxicity

While much focus has been placed on extracellular Aβ plaques, evidence strongly indicates that the accumulation of intracellular Aβ(1-42) is a key event in neuronal toxicity. rupress.orgnih.gov Direct microinjection of Aβ(1-42) into the cytoplasm of primary cultured human neurons rapidly induces significant cell death, with up to 60% of injected neurons dying within 24 hours. rupress.org In stark contrast, other peptide forms such as Aβ(1-40) or the reverse sequence peptide Aβ(42-1) are not toxic when injected intracellularly. rupress.org

This neurotoxicity is highly selective. Intracellular Aβ(1-42) is profoundly toxic to primary human neurons but does not cause cell death in human primary astrocytes or various neuronal and non-neuronal cell lines. rupress.org The potency of intracellular Aβ(1-42) is remarkable; concentrations as low as 1 pM, equating to approximately 1500 molecules per cell, are sufficient to induce neurotoxicity. nih.gov This makes the toxicity of intracellular Aβ(1-42) at least 100,000 times greater than that of extracellularly applied Aβ. rupress.org The mechanism of cell death involves a programmed pathway, as it can be prevented by inhibitors of protein synthesis. rupress.org Specifically, research has demonstrated that intracellular Aβ(1-42) triggers apoptosis through the p53-Bax cell death pathway. rupress.org

Table 2: Selective Cytotoxicity of Intracellular Aβ Peptides in Primary Human Neurons

Injected Peptide Cell Survival after 24 hours Cell Type Specificity Toxic Concentration Reference(s)
Beta-amyloid peptide(1-42) ~40% Toxic to Neurons; Not toxic to Astrocytes or other cell lines As low as 1 pM rupress.org
Beta-amyloid peptide(1-40) No significant cell death Not toxic - rupress.org
Beta-amyloid peptide(42-1) (Reverse) No significant cell death Not toxic -

| Beta-amyloid peptide(40-1) (Reverse) | No significant cell death | Not toxic | - | rupress.org |

Activation of Apoptotic Pathways (e.g., p53-Bax Pathway)

Beta-amyloid peptide(1-42) (Aβ(1-42)) has been shown to be selectively toxic to human neurons through the activation of the p53 and Bax pro-apoptotic pathway. nih.gov Studies have demonstrated that intracellular Aβ(1-42) can lead to an increase in the expression of p53. nih.gov This upregulation of p53, in turn, regulates the expression of Bax, a pro-apoptotic member of the Bcl-2 family, to induce cell death. nih.gov The neurotoxicity mediated by Aβ(1-42) can be prevented by synthetic p53 inhibitors. nih.gov Furthermore, the use of a dominant-negative p53 mutant, which prevents the transactivation of Bax expression, has been shown to eliminate the toxicity of Aβ(1-42). nih.gov These findings underscore the critical role of the p53-Bax cell death pathway in Aβ(1-42)-mediated neurotoxicity. nih.gov

Activation of this pathway is a crucial step in the apoptotic cascade. The pro-apoptotic protein Bax, once activated, is known to translocate to the mitochondria, leading to the permeabilization of the outer mitochondrial membrane. mdpi.com This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, ultimately leading to the activation of caspases and the execution of apoptosis. mdpi.comulisboa.pt Research has shown that Aβ(1-42) oligomers can significantly increase the expression of Bax in brain vascular smooth muscle cells. mdpi.com The increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis, and Aβ(1-42) has been demonstrated to induce such an increase. researchgate.net

Key ProteinRole in Aβ(1-42)-Mediated ApoptosisExperimental Evidence
p53 Upregulated by intracellular Aβ(1-42), it acts as a transcription factor for the pro-apoptotic protein Bax. nih.govIncreased p53 expression is observed in neurons exposed to Aβ(1-42). nih.gov Inhibition of p53 prevents Aβ(1-42)-induced neurotoxicity. nih.gov
Bax A pro-apoptotic protein whose expression is regulated by p53. It translocates to the mitochondria to initiate apoptosis. nih.govmdpi.comAβ(1-42) upregulates Bax expression. nih.govmdpi.com Inhibition of Bax protects neurons from Aβ(1-42) toxicity. nih.govnih.gov

Membrane Permeabilization and Pore Formation by Beta-Amyloid Peptide(1-42) Oligomers

A significant mechanism of Beta-amyloid peptide(1-42) (Aβ(1-42)) oligomer cytotoxicity involves the disruption of cellular membrane integrity through permeabilization and the formation of pores. nih.govnih.gov These oligomers have a strong affinity for lipid membranes and can insert themselves into the bilayer, forming unregulated ion channels. mdpi.commdpi.com This leads to an abnormal influx of ions, such as calcium (Ca2+), which disrupts cellular homeostasis and can trigger apoptotic pathways. mdpi.comnih.gov

The formation of these pores is thought to occur through the assembly of Aβ(1-42) monomers into β-barrel-like structures within the membrane. mdpi.com These pores are not uniform and can vary in size, with some being as small as gramicidin (B1672133) channels, having an inner diameter of less than 5 Å. mdpi.com Atomic force microscopy (AFM) and transmission electron microscopy (TEM) have visualized these pore-like structures formed by Aβ(1-42) oligomers. mdpi.com Molecular dynamics simulations suggest that the hydrophilic edges of the β-sheets in the oligomers interact with the lipid headgroups, leading to the formation of lipid-stabilized pores that allow for the passage of water and ions. nih.govrcsb.org

The channelopathy hypothesis posits that the formation of these ion channels is a primary mechanism by which Aβ damages neuronal membranes. mdpi.com Evidence from black lipid membrane (BLM) electrophysiology studies has shown that Aβ(1-42) oligomers can induce ion currents across synthetic lipid bilayers. mdpi.com These channels are often short-lived and dynamic, suggesting a continuous process of formation and dissolution. mdpi.com The permeabilization of the membrane by these oligomeric pores is considered a common, conformation-dependent activity of soluble amyloid oligomers in various protein misfolding diseases. pnas.org

Pore CharacteristicDescriptionSupporting Evidence
Structure β-barrel or similar pore-like assemblies of Aβ(1-42) oligomers. mdpi.comModeling studies and molecular dynamics simulations. nih.govmdpi.com
Size Can be as small as <5 Å in diameter, similar to gramicidin channels. mdpi.comBlack lipid membrane (BLM) electrophysiology. mdpi.com
Ion Selectivity Permeable to cations, including Ca2+. nih.govSingle-channel Ca2+ fluorescence transients (SCCaFTs). nih.gov
Mechanism Insertion into the lipid bilayer, leading to membrane disruption and ion leakage. mdpi.comAFM, TEM, and electrophysiology studies. mdpi.com

Oxidative Stress and Mitochondrial Dysfunction in Beta-Amyloid Peptide(1-42) Pathology

Generation of Reactive Oxygen Species (ROS) by Beta-Amyloid Peptide(1-42)

Beta-amyloid peptide(1-42) (Aβ(1-42)) is a significant contributor to oxidative stress in the brain through the generation of reactive oxygen species (ROS). nih.govresearchgate.net Both oligomeric and fibrillar forms of Aβ(1-42) can induce ROS production, although the mechanisms and cellular locations may differ. nih.govresearchgate.net Aβ(1-42) can insert into cellular membranes, leading to lipid peroxidation and the formation of ROS. researchgate.net The presence of the methionine residue at position 35 (Met-35) within the Aβ(1-42) sequence is considered critical for its oxidative properties. nih.gov

The interaction of Aβ(1-42) with mitochondria is a major source of ROS. Aβ(1-42) can accumulate within mitochondria and disrupt the electron transport chain (ETC), leading to electron leakage and the formation of superoxide (B77818) radicals. biomedrb.com Studies have shown that Aβ(1-42) oligomers can cause an increase in mitochondrial ROS (mtROS). mdpi.com This Aβ-mediated mitochondrial oxidative stress is considered an early event in the pathological cascade. biomedrb.com The generated ROS can then cause further damage to mitochondrial components, including mitochondrial DNA (mtDNA), proteins, and lipids, creating a vicious cycle of mitochondrial dysfunction and oxidative stress. biomedrb.com

Impact on Mitochondrial Respiratory Function and ATP Production

Beta-amyloid peptide(1-42) (Aβ(1-42)) directly impairs mitochondrial respiratory function, leading to a deficit in cellular energy production. Aβ(1-42) can be transported into mitochondria, where it has been shown to reduce mitochondrial respiration. nih.gov This impairment is achieved by decreasing the expression and activity of key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) complexes. nih.govnih.gov

Specifically, Aβ(1-42) has been found to inhibit the activity of complexes I and IV of the respiratory chain. nih.govmdpi.com This inhibition disrupts the flow of electrons along the ETC, which in turn reduces the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis by ATP synthase (Complex V). Consequently, mitochondrial ATP production is significantly decreased in the presence of Aβ(1-42). nih.govfrontiersin.org High-resolution respirometry has revealed marked reductions in oxygen consumption and the efficiency of ATP generation in tissues exposed to Aβ(1-42). frontiersin.orgresearchgate.net This energy deficit can have profound consequences for neuronal function and survival, contributing to the synaptic dysfunction observed in neurodegenerative conditions.

Mitochondrial ParameterEffect of Aβ(1-42)Reference
Basal Respiration Tends to decrease. nih.gov
Mitochondrial ATP Production Significantly decreased. nih.gov
Spare Respiratory Capacity Decreased, particularly under high glucose conditions. nih.gov
OXPHOS Capacity (Complex I-linked) Markedly reduced. frontiersin.org
Acceptor Control Ratio (ACR) Markedly reduced, indicating decreased efficiency of ATP generation. frontiersin.orgresearchgate.net

Impaired Mitochondrial Dynamics and Integrity by Beta-Amyloid Peptide(1-42)

Beta-amyloid peptide(1-42) (Aβ(1-42)) disrupts the delicate balance of mitochondrial dynamics, which encompasses the continuous processes of mitochondrial fission and fusion. This disruption leads to an increase in mitochondrial fragmentation. nih.govfrontiersin.org Aβ(1-42) has been shown to increase the expression of mitochondrial fission proteins, such as Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1), while decreasing the expression of mitochondrial fusion proteins, including Mitofusin 1 (Mfn1), Mitofusin 2 (Mfn2), and Optic atrophy 1 (Opa1). nih.govresearchgate.net

The interaction between Aβ and Drp1 is a crucial factor in promoting mitochondrial fragmentation. researchgate.net This abnormal mitochondrial morphology is associated with impaired mitochondrial function, including reduced respiratory capacity and membrane potential. frontiersin.org Furthermore, Aβ(1-42) can compromise mitochondrial integrity by interacting with and damaging mitochondrial membranes. This can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol, thereby initiating the apoptotic cascade. biomedrb.comnih.gov The accumulation of Aβ within mitochondria can also lead to swelling of the mitochondrial matrix and rupture of the mitochondrial membranes. biomedrb.commdpi.com

Role of Metal Ions (e.g., Copper) in Beta-Amyloid Peptide(1-42)-Induced Oxidative Stress

Metal ions, particularly copper (Cu), play a significant role in the oxidative stress induced by Beta-amyloid peptide(1-42) (Aβ(1-42)). frontiersin.org Aβ(1-42) can bind to copper ions, and this complex is redox-active, capable of catalyzing the production of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals. nih.govmdpi.com The peptide-bound Cu²⁺ can be reduced to Cu⁺, which then reacts with molecular oxygen or hydrogen peroxide to generate these damaging free radicals. nih.govmdpi.com

The binding of copper to Aβ(1-42) can also influence the aggregation process of the peptide. frontiersin.orgnih.gov While Cu²⁺ has been shown to inhibit the formation of amyloid fibrils under certain conditions, the redox cycling of copper bound to Aβ is a key driver of oxidative damage. nih.gov The brain contains high concentrations of copper, and an imbalance in copper homeostasis is associated with an exacerbation of Aβ pathology. frontiersin.org The interaction between Aβ(1-42) and copper creates a localized source of oxidative stress, contributing to the damage of surrounding biomolecules, including lipids, proteins, and nucleic acids, and furthering the neurodegenerative process. frontiersin.orgmdpi.com

Beta-Amyloid Peptide(1-42)-Mediated Neuroinflammation

Beta-amyloid peptide(1-42) (Aβ42) is a central factor in the neuroinflammatory processes observed in certain neurological conditions. This neuroinflammation is characterized by the activation of resident immune cells in the brain, primarily microglia, leading to a cascade of downstream events including the release of inflammatory mediators and the activation of complex intracellular signaling networks.

Microglial Activation and Phagocytic Responses to Beta-Amyloid Peptide(1-42)

Microglia, the primary immune effector cells of the central nervous system, recognize and respond to Aβ42, leading to their activation. This activation is a multifaceted process that includes changes in cell morphology, gene expression, and function, most notably phagocytosis.

Studies using murine microglial cell lines have demonstrated that Aβ42 can directly stimulate a phagocytic response. nih.gov This response is both time- and dose-dependent, with the fibrillar form of Aβ42 showing the most significant potentiation of phagocytic activity. nih.govresearchgate.net Once activated by Aβ42 fibrils, the phagocytic state of microglia remains elevated even after the peptide is removed from the culture. nih.govresearchgate.net Microglia have been shown to internalize various materials in response to Aβ42 stimulation, including fluorescent microspheres, acetylated low-density lipoproteins, and zymosan particles. nih.gov

The interaction between Aβ42 and microglia is complex and involves specific cell surface receptors. Research has identified the shuttling-protein nucleolin as a microglial receptor that specifically recognizes and mediates the phagocytosis of both monomeric and fibrillar forms of Aβ42. jst.go.jp Another key receptor is Dectin-1, which directly binds to Aβ42. nih.gov

However, the phagocytic response of microglia to Aβ42 is heavily influenced by the surrounding inflammatory environment. A pro-inflammatory milieu, such as that induced by lipopolysaccharide (LPS) or the cytokine Interleukin-1 beta, can suppress the ability of microglia to phagocytose Aβ42. nih.gov Conversely, an anti-inflammatory environment can support this function. nih.gov The inhibition of phagocytosis itself has been shown to reduce the classical pro-inflammatory activation of microglia induced by Aβ42, suggesting a feedback loop between these two processes. oup.com

FactorEffect on Aβ42-Mediated PhagocytosisObservations
Aβ42 Fibrillar StatePotentiationFibrils produce the greatest stimulation of microglial phagocytosis. nih.govresearchgate.net
ProteoglycansInhibitionComplexing Aβ42 fibrils with proteoglycans can block the stimulated phagocytic response. nih.govresearchgate.net
Pro-inflammatory Cytokines (e.g., IL-1β)SuppressionA pro-inflammatory environment abrogates the capacity of microglia to mount a phagocytic response to Aβ42. nih.gov
Receptors (e.g., Nucleolin, Dectin-1)MediationSpecific receptors are involved in the recognition and uptake of Aβ42. jst.go.jpnih.gov

Release of Pro-Inflammatory Cytokines and Chemokines

Upon activation by Aβ42, microglia and other brain cells, such as astrocytes, release a host of pro-inflammatory signaling molecules, including cytokines and chemokines. nih.gov These molecules amplify the inflammatory response by recruiting and activating additional immune cells.

In vitro studies with human monocytes and microglia have shown that Aβ42 induces the secretion of several key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-12 (IL-12). nih.govmdpi.com The release of these cytokines is a hallmark of the classical activation pathway of microglia. oup.com

In addition to cytokines, Aβ42 stimulates the production of various chemokines. These include CC-chemokines like Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-1alpha (MIP-1α), and Macrophage Inflammatory Protein-1beta (MIP-1β), as well as the CXC-chemokine Interleukin-8 (IL-8). nih.govplos.org IL-8 is particularly noteworthy as it can, in turn, enhance the Aβ42-induced expression and production of other pro-inflammatory factors, creating a positive feedback loop that exacerbates the inflammatory state. capes.gov.brresearchgate.net

CategoryMediatorReference
Pro-Inflammatory CytokinesTumor Necrosis Factor-alpha (TNF-α) nih.govcapes.gov.br
Interleukin-1 beta (IL-1β) nih.govmdpi.comcapes.gov.br
Interleukin-6 (IL-6) nih.govplos.orgcapes.gov.br
Interleukin-12 (IL-12) nih.gov
ChemokinesInterleukin-8 (IL-8) nih.govplos.orgcapes.gov.br
Monocyte Chemoattractant Protein-1 (MCP-1) nih.govmdpi.complos.org
Macrophage Inflammatory Protein-1alpha (MIP-1α) nih.gov
Macrophage Inflammatory Protein-1beta (MIP-1β) nih.gov

Activation of Intracellular Signaling Pathways (e.g., p38 MAPK, NF-κB, JNK, Dectin-1-Syk)

The interaction of Aβ42 with microglial surface receptors triggers a complex network of intracellular signaling pathways. These cascades are responsible for translating the extracellular signal into a cellular response, namely the production of pro-inflammatory mediators.

Key pathways implicated in Aβ42-mediated neuroinflammation include the Mitogen-Activated Protein Kinase (MAPK) family, particularly p38 MAPK and c-Jun N-terminal kinase (JNK). jscimedcentral.comnih.gov Activation of these kinases is a common downstream event following various cellular stresses and inflammatory stimuli.

Another critical pathway involves the Nuclear Factor-kappa B (NF-κB). nih.gov Under basal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by Aβ42, signaling cascades lead to its activation and translocation to the nucleus, where it acts as a transcription factor to drive the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov

Recent research has elucidated a specific pathway involving the Dectin-1 receptor. Aβ42 has been shown to bind directly to Dectin-1, inducing its homodimerization. nih.gov This event activates the downstream spleen tyrosine kinase (Syk), which in turn initiates the signaling cascade that leads to the activation of NF-κB and the subsequent expression of inflammatory factors. nih.gov

PathwayKey ComponentsDownstream Effect
Dectin-1 SignalingDectin-1, Spleen tyrosine kinase (Syk)Activation of NF-κB and subsequent pro-inflammatory gene expression. nih.gov
MAPK Pathwaysp38 MAPK, c-Jun N-terminal kinase (JNK)Regulation of inflammatory responses and apoptosis. jscimedcentral.comnih.gov
NF-κB PathwayNF-κB p65Nuclear translocation and transcription of pro-inflammatory cytokines and chemokines. nih.govnih.gov

Interactions of Beta Amyloid Peptide 1 42 with Cellular Components and Signaling Networks

Direct Binding to Receptors and Surface Proteins

Beta-amyloid (1-42) directly engages with numerous proteins on the cell surface, initiating complex and often detrimental cellular responses. These interactions are critical for understanding the mechanisms by which the peptide exerts its toxicity.

Prion Protein (PrP) and Beta-Amyloid Peptide(1-42) Interaction

The cellular prion protein (PrPC), a glycoprotein (B1211001) abundant on neuronal surfaces, has been identified as a high-affinity binding partner for oligomeric forms of Beta-amyloid (1-42). nih.govtandfonline.com This interaction is considered a significant event in the pathogenesis of Alzheimer's disease. oup.com Studies have shown that aggregated forms of human PrP and Beta-amyloid (1-42) can be co-purified from brain extracts of Alzheimer's patients, suggesting a direct in vivo association. nih.gov Specifically, insoluble PrP appears to be the primary species that interacts with insoluble Beta-amyloid (1-42). nih.govoup.com

The binding occurs at the N-terminal region of PrPC. oup.commdpi.com Two main binding sites on PrP have been identified: one site, located in the octapeptide repeat region, is specific for Beta-amyloid (1-42), while another site, primarily in the extreme N-terminal and C-terminal domains, binds to both Beta-amyloid (1-42) and the shorter Beta-amyloid (1-40) form. nih.gov The interaction between Beta-amyloid oligomers and PrPC is believed to be crucial for mediating synaptic damage. mdpi.com

ParameterFindingSource
Binding PartnerCellular Prion Protein (PrPC) nih.govtandfonline.com
Aβ(1-42) FormOligomers, Insoluble/Aggregated Forms nih.govoup.com
PrP Binding RegionN-terminus, specifically residues 23-27 and 92-110 mdpi.com
Key Interaction SitesOctapeptide repeat region (Aβ42-specific); extreme N- and C-terminal domains (Aβ40/Aβ42) nih.gov
Pathophysiological RelevanceBinding is specific to Alzheimer's disease brains and mediates neurotoxic signals. oup.commdpi.com

Alpha7 Nicotinic Acetylcholine (B1216132) Receptor (nAChRα7) Binding

The alpha7 nicotinic acetylcholine receptor (nAChRα7), a cation channel involved in cognitive functions, is another critical binding target for Beta-amyloid (1-42). nih.gov Research demonstrates that Beta-amyloid (1-42) binds with exceptionally high, picomolar affinity to nAChRα7. nih.govresearchgate.net This interaction is highly selective; the affinity of Beta-amyloid (1-42) for the α4β2 subtype of nicotinic receptors is approximately 5,000-fold lower. nih.gov

Co-localization and co-immunoprecipitation studies using human brain tissue confirm a tight association between Beta-amyloid (1-42) and nAChRα7, with both proteins being present in neuritic plaques. nih.govimrpress.com The binding epitope on the peptide has been mapped to the amino acid sequence 12-28. nih.gov Functionally, this interaction is complex: while low concentrations of Beta-amyloid (1-42) can activate the receptor, higher doses or prolonged exposure lead to inhibition and receptor inactivation, potentially through desensitization. imrpress.com This binding can also facilitate the internalization and intraneuronal accumulation of Beta-amyloid (1-42). researchgate.net

ParameterFindingSource
Binding PartnerAlpha7 Nicotinic Acetylcholine Receptor (nAChRα7) nih.gov
Binding Affinity (Ki)~4-5 pM (picomolar) nih.gov
Aβ(1-42) Binding EpitopeResidues 12-28 nih.gov
Functional ConsequenceInhibition of nAChRα7-dependent calcium activation and acetylcholine release; receptor inactivation at high doses. nih.govimrpress.com
Cellular LocationCo-localized in cortical neurons and neuritic plaques. nih.govimrpress.com

Amyloid Precursor Protein (APP) Interaction with Beta-Amyloid Peptide(1-42)

Beta-amyloid (1-42) is derived from the sequential cleavage of the amyloid precursor protein (APP) by enzymes. mdpi.compnas.org Interestingly, evidence suggests that the peptide can, in turn, interact with its own precursor protein. Some studies propose that this interaction can influence APP's dimerization within the transmembrane sequence, a process that affects which Aβ species are ultimately produced. pnas.org Specifically, the GxxxG motif within the APP transmembrane domain is known to be important for dimerization and influences the cleavage specificity of γ-secretase, the enzyme that generates the C-terminus of the Aβ peptide. pnas.org While some compounds that modulate γ-secretase activity have been shown to bind directly to APP, the precise nature of the Aβ(1-42)-APP interaction and its role in feedback regulation of APP processing is an area of ongoing investigation. pnas.org

P75 Neurotrophin Receptor (p75NTR) Association with Beta-Amyloid Peptide(1-42)

The p75 neurotrophin receptor (p75NTR), a protein involved in regulating neuronal survival and death, has been implicated in Beta-amyloid (1-42)-induced neurodegeneration. nih.govunc.edu Fluorescence resonance energy transfer (FRET) analysis has revealed that oligomeric forms of Beta-amyloid (1-42) directly interact with the extracellular domain of p75NTR. nih.govunc.edu This association is pathologically significant; treatment of wild-type neurons with Beta-amyloid (1-42) induces cell death, an effect that is significantly reduced in neurons deficient in p75NTR. jneurosci.orgjneurosci.orgnih.gov Furthermore, the interaction promotes neuritic dystrophy, and this effect is prevented in neurons lacking the p75NTR extracellular domain. nih.govunc.edu The binding of Beta-amyloid (1-42) to p75NTR can stimulate the accumulation of a death-inducing C-terminal fragment of the receptor, providing a mechanism for the observed neurotoxicity. jneurosci.orgnih.gov

Dectin-1 Interaction with Beta-Amyloid Peptide(1-42)

Dectin-1, a pattern recognition receptor expressed on microglia, the resident immune cells of the brain, has been identified as a direct receptor for Beta-amyloid (1-42). nih.govnih.gov This interaction is a key driver of neuroinflammation in Alzheimer's disease. researchgate.netresearchgate.net Mechanistically, the binding of Beta-amyloid (1-42) to Dectin-1 causes the receptor to form homodimers. nih.govnih.gov This dimerization activates a downstream signaling cascade involving spleen tyrosine kinase (Syk) and nuclear factor-κB (NF-κB). nih.govnih.govacs.org The activation of this pathway leads to an increased production and release of pro-inflammatory cytokines, contributing to the inflammatory pathology observed in Alzheimer's disease. nih.govacs.org

Other Protein-Protein Interactions

Beta-amyloid (1-42) interacts with a broad network of proteins, further extending its influence on cellular processes.

HADH2: Interaction with Hydroxyacyl-CoA Dehydrogenase Type-2 (HADH2), an enzyme involved in fatty acid metabolism, has been shown to lead to oxidative stress and neurotoxicity. arigobio.comaffbiotech.comuniprot.orgabcam.com

FBLN1: The soluble form of APP binds to Fibulin-1 (FBLN1), an extracellular matrix protein, via its N-terminal head. merckmillipore.comsunlongbiotech.commybiosource.com

Fe65-Tip60: The intracellular domain of APP can form a complex with Fe65 and the acetyltransferase Tip60, which can promote transcriptional activation. mybiosource.commybiosource.commerckmillipore.comnih.gov Beta-amyloid (1-42) production is intrinsically linked to the generation of this intracellular domain.

Numb: APP interacts with the endocytic adapter protein Numb, which can inhibit Notch signaling. arigobio.comuniprot.orgximbio.com This interaction is mediated by the phosphotyrosine binding (PTB) domain of Numb and the YENTPY motif in APP's cytoplasmic tail. frontiersin.org Different isoforms of Numb can alter APP trafficking and processing, thereby influencing Aβ production. nih.gov Furthermore, certain Numb isoforms can increase neuronal vulnerability to Beta-amyloid (1-42)-induced cell death. nih.gov

GPC1: Beta-amyloid (1-42) also binds to Glypican-1 (GPC1), a heparan sulfate (B86663) proteoglycan found in lipid rafts on the cell surface. arigobio.comaffbiotech.comuniprot.orgarigobio.com

Interacting ProteinKey Research FindingSource
HADH2 (Hydroxyacyl-CoA Dehydrogenase Type-2)Interaction with Aβ(1-42) leads to oxidative stress and neurotoxicity. arigobio.comaffbiotech.comuniprot.org
FBLN1 (Fibulin-1)Soluble APP binds to FBLN1. merckmillipore.comsunlongbiotech.com
Fe65-Tip60 ComplexAPP intracellular domain (produced alongside Aβ) binds this complex to promote gene transcription. mybiosource.comnih.gov
NumbInteracts with APP's cytoplasmic tail, influencing its trafficking and processing into Aβ. frontiersin.orgnih.gov
GPC1 (Glypican-1)Aβ(1-42) binds to GPC1 in lipid rafts on the cell surface. arigobio.comaffbiotech.comuniprot.org

Compound and Protein Name Reference

NameType
Beta-amyloid peptide(1-42)Peptide
Prion Protein (PrP)Protein
Alpha7 Nicotinic Acetylcholine Receptor (nAChRα7)Receptor Protein
Amyloid Precursor Protein (APP)Protein
p75 Neurotrophin Receptor (p75NTR)Receptor Protein
Dectin-1Receptor Protein
Spleen tyrosine kinase (Syk)Enzyme
Nuclear factor-κB (NF-κB)Transcription Factor
Hydroxyacyl-CoA Dehydrogenase Type-2 (HADH2)Enzyme
Fibulin-1 (FBLN1)Protein
Fe65Protein
Tip60Enzyme
NumbProtein
Glypican-1 (GPC1)Proteoglycan

Modulation of Cellular Signaling Pathways

Aβ(1-42) exerts a profound influence on several critical signaling networks within the cell, leading to widespread cellular dysregulation.

The Notch signaling pathway, crucial for cell differentiation and proliferation, is significantly affected by Aβ(1-42). Research indicates that Aβ(1-42) can up-regulate the proliferation of neural stem cells by modulating glycogenes involved in Notch signaling. nih.gov Specifically, Aβ(1-42) stimulates the expression of fucosyltransferase-IX (FUT9), an enzyme involved in the synthesis of the Lewis x carbohydrate epitope expressed in stem cells. nih.gov This, in turn, up-regulates the expression of Musashi-1 and the paired box protein, Pax6, leading to an increase in the Notch1 intracellular domain (NICD). nih.gov The generation of NICD is dependent on γ-secretase activity, and inhibitors of this enzyme can block the effects of Aβ on Notch signaling. nih.gov

Conversely, other studies suggest a more complex and potentially detrimental interaction. Increased Notch-1 deposition has been observed in brain tissue treated with Aβ, and reduced levels of soluble Notch-1 are found in the plasma of Alzheimer's patients, suggesting greater accumulation in the brain. escholarship.org Furthermore, the overexpression of the Notch target gene Hey-1 and a decrease in insulin-degrading enzyme (IDE) transcripts, which is involved in Aβ clearance, have been observed in the hippocampus of sporadic Alzheimer's disease brains. researchgate.net This suggests that Notch-dependent transcriptional modulation of IDE may impact Aβ metabolism, creating a feedback loop that exacerbates pathology. researchgate.net The interaction is further complicated by the fact that both the amyloid precursor protein (APP), the parent molecule of Aβ, and Notch receptors are processed by γ-secretase, suggesting a competitive relationship that can influence both pathways. biorxiv.org

Table 1: Effects of Beta-Amyloid (1-42) on Notch Signaling Components

Component Effect of Aβ(1-42) Consequence Reference
Fucosyltransferase-IX (FUT9) Upregulation Increased Lewis x synthesis nih.gov
Musashi-1 Upregulation Maintenance of undifferentiated state of neural stem cells nih.gov
Pax6 Upregulation Promotion of neural progenitor cell proliferation nih.gov
Notch1 Intracellular Domain (NICD) Increased levels Activation of Notch target genes nih.govnih.gov
Hey-1 Increased mRNA levels Transcriptional modulation researchgate.net

The Wnt signaling pathway, essential for synaptic maintenance and neuronal function, is another significant target of Aβ(1-42). Evidence suggests that Aβ can directly bind to the Frizzled (Fz) receptor, a key component of the Wnt pathway, thereby inhibiting Wnt/β-catenin signaling. nih.gov This inhibition leads to a decrease in the cytoplasmic levels of β-catenin, a crucial downstream effector of the canonical Wnt pathway. nih.govfrontiersin.org Reduced β-catenin levels have been observed in Alzheimer's disease patients with presenilin-1 mutations. nih.gov

The consequences of this inhibition are dire for neuronal health. Activation of the Wnt pathway has been shown to protect hippocampal neurons from the toxic effects of Aβ oligomers. nih.govfrontiersin.org Conversely, the inhibition of Wnt signaling by Aβ is thought to contribute to the Aβ-dependent neurodegeneration seen in Alzheimer's disease. nih.gov The Wnt antagonist Dickkopf-1 (Dkk1) is induced by Aβ in hippocampal neurons and has been found at elevated levels in the brains of Alzheimer's patients. lidsen.com Dkk1 can reduce the number of synaptic proteins and active presynaptic sites, contributing to synaptic disassembly. lidsen.com Interestingly, the activation of Wnt signaling has been shown to rescue the detrimental effects of amyloid expression and oligomerization in a Drosophila gut stem cell model, suggesting that promoting Wnt signaling could be a therapeutic strategy. mdpi.com

A growing body of evidence links Alzheimer's disease to a state of insulin (B600854) resistance in the brain. nih.gov Aβ(1-42) plays a direct role in impairing the insulin/Akt signaling pathway, which is vital for glucose metabolism, energy production, and neuronal survival. nih.govmdpi.com Intracellular Aβ has been shown to specifically interrupt the PDK-dependent activation of Akt. nih.gov It achieves this by blocking the association between PDK1 and Akt, thereby inhibiting insulin-induced Akt phosphorylation and activity. nih.govplos.org This disruption occurs without affecting the activity of Akt or PI3K once they are stimulated, pointing to a specific point of interference. nih.gov

Oligomeric forms of Aβ(1-42) are particularly potent in disrupting this pathway. nih.gov In human astrocytes, Aβ(1-42) oligomers decrease the expression of the insulin receptor, phospho-insulin receptor, and downstream effectors like phospho-Akt and phospho-mTOR in a dose-dependent manner. nih.gov This impairment in insulin signaling can lead to reduced glucose uptake in neurons and astrocytes, promoting Aβ plaque formation by decreasing Aβ degradation and clearance. mdpi.comaginganddisease.org The resulting energy failure and neuronal death are significant contributors to the pathology of Alzheimer's disease. nih.gov

The neuronal cytoskeleton, particularly the dynamics of actin filaments, is profoundly affected by Aβ(1-42). Fibrillar Aβ(1-42) has been shown to enhance actin polymerization in hippocampal neurons. biologists.com This process is mediated by the activation of the Rho family of small GTPases, specifically Rac1 and Cdc42. biologists.com The activation of Rac1 involves the Tiam1, a Rac guanine-nucleotide exchange factor, which is activated by Aβ in a calcium-dependent manner. biologists.com

This alteration in actin dynamics contributes to the synaptic and dendritic spine loss that is characteristic of Alzheimer's disease. biologists.com The abnormal polymerization of actin can lead to the formation of pathological structures like Hirano bodies and cofilin-actin rods, which are found in the brains of Alzheimer's patients. biologists.com Aβ(1-42) also influences the phosphorylation state of cofilin, an actin-depolymerizing factor, through the Rac1/Cdc42 effector protein PAK1 and the LIMK1-cofilin signaling pathway. researchgate.net The interplay between kinases and phosphatases that regulate cofilin activity appears to be disrupted by Aβ, leading to aberrant actin stabilization. researchgate.netnih.gov

Table 2: Key Proteins in Aβ(1-42)-Induced Cytoskeletal Dysregulation

Protein Role Effect of Aβ(1-42) Reference
Rac1 Rho GTPase Activation biologists.com
Cdc42 Rho GTPase Activation biologists.com
Tiam1 Rac GEF Activation biologists.com
PAK1 Rac1/Cdc42 effector Activation researchgate.net
LIMK1 Kinase Activation researchgate.net
Cofilin Actin-depolymerizing factor Altered phosphorylation researchgate.netnih.gov
RhoA Rho GTPase Activation nih.gov

Aβ(1-42) can also act as a ligand for certain G-protein coupled receptors (GPCRs), thereby activating downstream signaling cascades that contribute to neuroinflammation. Research has shown that Aβ(1-42) is a chemotactic agonist for the formyl peptide receptor-like 1 (FPRL1), a seven-transmembrane GPCR expressed on human mononuclear phagocytes, including microglia. nih.govjneurosci.org The activation of FPRL1 by Aβ(1-42) induces migration and activation of these immune cells, which accumulate in and around senile plaques in the brains of Alzheimer's patients. nih.govjneurosci.org This interaction may mediate the inflammatory response seen in the disease. nih.gov

Furthermore, subthreshold concentrations of soluble Aβ have been found to disrupt the binding of G-protein-coupled receptor kinases (GRKs) to activated GPCRs, leading to cellular hyperactivity. jneurosci.org This suggests that even at low concentrations, Aβ can sensitize microglial cells to other GPCR activators, potentiating the inflammatory response. jneurosci.org Aβ peptides have also been shown to activate α1-adrenergic receptors, inducing calcium signaling and extracellular-regulated kinase phosphorylation in vascular cells, which could contribute to vascular dysfunction in Alzheimer's disease. ahajournals.org

Interaction with Cellular Membranes and Lipid Bilayers

The interaction of Aβ(1-42) with cellular membranes is a critical early event in its aggregation and toxicity. Aβ(1-42) oligomers have a strong affinity for lipid membranes and can cause damage through various mechanisms, including the formation of pores and ion channels. mdpi.com Electrophysiology studies have demonstrated that Aβ(1-42) oligomers can form small ion channels in model lipid membranes, with an inner diameter of less than 5 Å, similar to gramicidin (B1672133) channels. mdpi.com These channels are highly dynamic and can lead to abnormal ionic transport, disrupting cellular homeostasis. mdpi.com

The composition and charge of the lipid bilayer significantly influence its interaction with Aβ(1-42). Anionic lipids, such as phosphatidylserine, have been shown to promote the conversion of Aβ from a random coil to a β-sheet structure, which is a prerequisite for aggregation. nih.gov The interaction with anionic lipids can also lower the pH near the bilayer, further influencing the peptide's conformation. nih.gov While Aβ(1-42) can interact with both zwitterionic and anionic bilayers, the charge on both the peptide and the bilayer surface affects the free energy of binding. nih.govresearchgate.net Studies using isothermal calorimetry have shown that Aβ(1-42) in its monomeric, oligomeric, and fibrillar forms can bind to and/or be inserted into bilayers, with the aggregation state of the peptide influencing its insertion capacity. mdpi.com Lipid membranes can also catalyze the fibril formation of Aβ(1-42) by interacting with growing fibrils and augmenting secondary nucleation at the fibril surface. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Beta-amyloid peptide(1-42)
Fucosyltransferase-IX
Musashi-1
Pax6
Notch1 intracellular domain
Hey-1
Insulin-degrading enzyme
Frizzled
β-catenin
Presenilin-1
Dickkopf-1
Insulin
Akt
PDK1
PI3K
mTOR
Rac1
Cdc42
Tiam1
Actin
Cofilin
PAK1
LIMK1
RhoA
ROCK2
Formyl peptide receptor-like 1
G-protein-coupled receptor kinases
α1-adrenergic receptors
Phosphatidylserine

Impact on Membrane Fluidity

The physical state of the cell membrane is crucial for its function, including the activity of embedded receptors and ion channels. Research indicates that Beta-amyloid (1-42) directly alters this physical state by affecting membrane fluidity.

Studies utilizing fluorescence probes have demonstrated that various Aβ peptides, including Aβ(1-42), can decrease the fluidity of human cortex membranes in a manner dependent on their concentration. nih.govtandfonline.com This effect is more pronounced with longer, more aggregation-prone forms of the peptide, such as Aβ(1-42). nih.govtandfonline.com The impact is not uniform across the membrane; the reduction in fluidity is more significant in the deep hydrocarbon core of the lipid bilayer compared to the more superficial region near the hydrophilic headgroups. nih.gov This suggests that the hydrophobic portion of the Aβ peptide or its aggregates inserts into and constrains the motion of the lipid acyl chains. acs.org

The mechanism appears to involve the interaction of exposed hydrophobic patches on Aβ aggregates with the membrane's hydrophobic core, which increases the order of the phospholipid acyl chains. acs.org This interaction does not seem to require specific electrostatic attractions between the peptide and lipid headgroups, as the effect is observed in membranes composed of phospholipids (B1166683) with anionic, cationic, or zwitterionic headgroups. acs.org The prevailing hypothesis is that this Aβ-induced decrease in membrane fluidity represents a significant early event in the cascade that ultimately leads to neurotoxicity and cell death. nih.govacs.org

However, the context of the peptide's interaction can alter its effect. For instance, a complex of Aβ(1-42) with aluminum was found to significantly increase membrane fluidity, a stark contrast to the effects of the peptide alone or in complex with other metals like zinc or copper. rug.nl This highlights that the specific molecular form and binding partners of Aβ(1-42) can dramatically influence its biophysical effects on the cell membrane.

Table 1: Research Findings on Aβ(1-42) and Membrane Fluidity

Research Focus Key Finding Experimental Approach Reference
Aβ Peptide Length Effect on fluidity increases with peptide length; Aβ(1-42) and Aβ(1-43) are highly potent. Fluorescence probes in human cortex membranes. nih.gov
Location of Effect Fluidity decrease is more pronounced in the membrane's hydrocarbon core than near the hydrophilic heads. Fluorescence probes (DPH and TMA-DPH). nih.gov
Aggregation State Aggregated Aβ interacts with the hydrophobic core, reducing fluidity. Steady-state anisotropy of DPH in various phospholipid vesicles. acs.org
Role of Lipid Charge Fluidity reduction occurs regardless of phospholipid headgroup charge (anionic, cationic, zwitterionic). Steady-state anisotropy of DPH. acs.org
Metal Complexation Aβ(1-42)-Aluminum complex significantly increases membrane fluidity. Human neuroblastoma cells. rug.nl

Role of Gangliosides (e.g., GM-1)

Gangliosides, particularly the monosialoganglioside GM1, are crucial players in mediating the pathogenic interaction of Aβ(1-42) with neuronal membranes. mdpi.com GM1 is enriched in the outer leaflet of the plasma membrane, especially within specialized microdomains known as lipid rafts. mdpi.com

A substantial body of evidence indicates that GM1 acts as a seeding site for Aβ aggregation. nih.govresearchgate.net The process begins when Aβ monomers in the extracellular space bind to GM1. mdpi.com This binding event is not passive; it induces a profound conformational change in the Aβ peptide, promoting a transition from a largely unstructured or alpha-helical state to a β-sheet-rich structure. mdpi.comresearchgate.netnih.gov This β-sheet conformation is the fundamental building block of toxic oligomers and amyloid fibrils. NMR studies have localized this critical interaction to the N-terminal region of the peptide, specifically involving residues His13 to Leu17. nih.gov

The organization of GM1 within the membrane is a critical factor. Clusters of GM1 gangliosides are particularly potent as nucleation centers, acting to locally concentrate Aβ peptides and thereby facilitate their aggregation into higher-order, toxic species. mdpi.comnih.govbiorxiv.org The presence of GM1 has been shown to be a prerequisite for Aβ(1-42) to bind to and disrupt certain model membranes. mdpi.com Furthermore, gangliosides enhance the two-step process of membrane disruption by Aβ, which involves initial ion-selective pore formation followed by a more general fragmentation of the membrane as fibrils elongate. nih.gov

Interestingly, the role of GM1 may be multifaceted. While membrane-bound GM1 clusters clearly promote pathological aggregation, some studies suggest that free, non-membrane-bound GM1 can form complexes with Aβ monomers, a process that can delay the aggregation of Aβ40. nih.govrsc.orgnih.gov This suggests that the ultimate effect of GM1—whether it is pathogenic or inhibitory—may depend on its local concentration and its physical state (i.e., clustered in a membrane versus free in solution). nih.gov

Table 2: Research Findings on the Role of GM1 Ganglioside

Research Focus Key Finding Implication Reference
Seeding of Aggregation GM1 serves as a nucleation center for Aβ aggregation on membranes. Promotes the initial steps of plaque formation. mdpi.comresearchgate.net
Conformational Change Binding to GM1 induces a transition in Aβ from a random coil to a β-sheet structure. Creates aggregation-prone species. mdpi.comnih.gov
Binding Site The interaction is localized to the N-terminal region of Aβ (residues 13-17). Specific molecular interaction drives the process. nih.gov
GM1 Clustering GM1 clusters in lipid rafts are highly effective at concentrating Aβ and promoting oligomerization. Lipid rafts are hotspots for toxic Aβ assembly. mdpi.comnih.govbiorxiv.org
Membrane Disruption GM1 enhances Aβ-induced pore formation and subsequent membrane fragmentation. Catalyzes the membrane-damaging effects of Aβ. biorxiv.orgnih.gov
Dual Role Free GM1 can form complexes with Aβ, potentially inhibiting aggregation under certain conditions. The context of the interaction (membrane-bound vs. free) is critical. nih.govnih.gov

Beta Amyloid Peptide 1 42 Clearance Mechanisms

Proteolytic Degradation of Beta-Amyloid Peptide(1-42)

The accumulation of Beta-amyloid peptide(1-42) (Aβ(1-42)) is a central event in the pathogenesis of certain neurological disorders. The levels of this peptide in the brain are tightly regulated by a balance between its production and clearance. nih.gov One of the primary mechanisms for clearing Aβ is through proteolytic degradation by a variety of enzymes. rndsystems.com Impaired degradation is believed to play a significant role in the buildup of Aβ. rndsystems.com A diverse group of proteases, known as amyloid-beta degrading enzymes (ADEs), work together to eliminate Aβ in various cellular and extracellular locations, including astrocytes, microglia, and brain vascular endothelial cells. rndsystems.com

Role of Amyloid-Beta Degrading Enzymes (ADEs)

ADEs are crucial for the catabolism of Aβ peptides. nih.gov A number of enzymes, primarily from the zinc metalloprotease family, have been identified as key players in the degradation of soluble Aβ. nih.gov The modulation of the expression and activity of these enzymes has been shown to effectively regulate Aβ levels in animal models. en-journal.orgnih.gov Deficiencies in the function of major ADEs can lead to an increase in the steady-state levels of Aβ in the brain. nih.gov

Neprilysin (NEP) is considered one of the most important enzymes in the regulation of cerebral Aβ levels. frontiersin.org It is a 97 kDa cell surface-associated zinc metalloprotease that cleaves peptides on the N-terminal side of hydrophobic residues. frontiersin.org NEP is recognized as a major Aβ-degrading enzyme, and its deficiency has been shown to cause a significant elevation in the levels of both Aβ(1-40) and Aβ(1-42). nih.govfrontiersin.org Studies have demonstrated that NEP degrades both synthetic and cell-secreted Aβ(1-40) and Aβ(1-42) rapidly and efficiently. nih.gov However, some research indicates that NEP is more efficient at degrading the monomeric form of Aβ(1-40) than Aβ(1-42). frontiersin.orgacs.org An in vitro assay showed that while 73% of Aβ(1-40) monomers were cleaved by NEP, only 27% of monomeric Aβ(1-42) was degraded. frontiersin.orgacs.org The ability of NEP to degrade aggregated forms of Aβ, such as oligomers and fibrils, is a subject of conflicting reports. frontiersin.org

Insulin-Degrading Enzyme (IDE), also known as insulysin, is another significant zinc-dependent metalloprotease involved in Aβ clearance. nih.govmdpi.compnas.org IDE is capable of degrading multiple small proteins that can form amyloid fibrils, including insulin (B600854) and Aβ. pnas.org Studies have shown that IDE degrades both Aβ(1-40) and Aβ(1-42). nih.gov Research using partially purified IDE from rat liver determined the apparent Michaelis constant (Km) for Aβ(1-42) to be 2.0 +/- 0.1 μM. nih.gov Mice deficient in the IDE gene exhibit a more than 50% decrease in Aβ degradation in brain membrane fractions and show increased cerebral accumulation of endogenous Aβ. pnas.org While IDE can cleave Aβ both intra- and extracellularly, its role in Aβ clearance in vivo has been debated, with some suggesting that other proteases like neprilysin play a more significant role in preventing plaque formation. mdpi.comutwente.nl IDE's activity is reportedly driven by the dynamic equilibrium between Aβ monomers and higher-order aggregates, and it is thought to exclusively degrade monomeric Aβ. utwente.nl

Matrix Metalloproteinase-9 (MMP-9) is a protease that has a distinct capability among ADEs. wustl.edunih.gov Unlike NEP and IDE, which primarily degrade soluble Aβ, MMP-9 can degrade aggregated, fibrillar Aβ (fAβ) and compact plaques. wustl.edunih.govnih.gov In vitro studies demonstrated that incubation with MMP-9 led to a decrease in fAβ, a finding confirmed by transmission electron microscopy. wustl.edunih.gov Analysis of the degradation products revealed that MMP-9 cleaves fAβ(1-42) to produce fragments such as Aβ(1-20) and Aβ(1-30). wustl.edunih.gov In studies using brain slices from aged APP/PS1 mice, MMP-9 digestion resulted in a reduction of thioflavin-S-stained plaques. wustl.edunih.gov However, research on the degradation of soluble Aβ has shown that MMP-9 is significantly less effective than other enzymes, particularly in degrading Aβ(1-42). nih.govaustinpublishinggroup.com

Beyond the major ADEs, several other enzymes have been implicated in Aβ degradation. These include Endothelin-Converting Enzyme (ECE), Angiotensin-Converting Enzyme (ACE), and plasmin. acs.orgfrontiersin.org

The role of Glutamate (B1630785) Carboxypeptidase II (GCPII) in Aβ degradation is contentious. One 2023 study reported that GCPII plays a crucial role in the degradation of various Aβ species, including monomers, oligomers, and fibrils, and that it cleaves both Aβ(1-40) and Aβ(1-42) monomers in vitro. en-journal.org Conversely, a separate investigation found no evidence of Aβ(1-40) or Aβ(1-42) degradation after incubation with GCPII, concluding that it is not an amyloid peptide-degrading enzyme. nih.gov Another study also reported no detectable Aβ degradation activity by GCPII. semanticscholar.org

Angiotensin-Converting Enzyme (ACE) has been shown to accelerate the degradation of both Aβ(1-40) and Aβ(1-42), thereby preventing aggregation and plaque formation. mdpi.com

Summary of Key Amyloid-Beta Degrading Enzymes (ADEs)
EnzymePrimary Substrate FormKey Research Findings
Neprilysin (NEP)Monomeric AβA major Aβ-degrading enzyme; deficiency leads to increased Aβ levels. nih.govfrontiersin.org More efficient at degrading Aβ(1-40) than Aβ(1-42). frontiersin.orgacs.org
Insulin-Degrading Enzyme (IDE)Monomeric AβDegrades both Aβ(1-40) and Aβ(1-42). nih.gov Gene deletion results in decreased Aβ degradation and increased cerebral Aβ. pnas.org
Matrix Metalloproteinase-9 (MMP-9)Fibrillar Aβ and PlaquesUniquely degrades aggregated Aβ fibrils and compact plaques. wustl.edunih.gov Less effective against soluble Aβ(1-42). nih.gov
Glutamate Carboxypeptidase II (GCPII)All forms (Controversial)Conflicting reports exist; some studies show degradation of all Aβ forms en-journal.org, while others find no degradation activity. nih.govsemanticscholar.org

Non-Enzymatic Clearance Pathways

In addition to enzymatic degradation, several non-enzymatic pathways are critical for the clearance of Aβ from the brain. nih.govnih.gov These mechanisms involve the transport of Aβ out of the brain and cellular uptake by glial cells. nih.govnih.gov

The primary non-enzymatic clearance routes include:

Transport across the Blood-Brain Barrier (BBB): Aβ can be transported from the brain into the bloodstream. nih.gov This efflux is mediated by receptors such as the low-density lipoprotein receptor-related protein 1 (LRP1). nih.gov It has been noted that Aβ(1-42) is removed across the BBB at a slower rate than Aβ(1-40). nih.gov

Cellular-mediated Clearance: Glial cells, including microglia and astrocytes, play a central role in clearing Aβ through phagocytosis, which is the process of engulfing and degrading the peptide. nih.govnih.gov

Interstitial Fluid (ISF) Bulk Flow: Aβ is cleared from the brain's interstitial space via the bulk flow of ISF. nih.gov This occurs through perivascular drainage pathways, often referred to as the glymphatic system. nih.gov

Cerebrospinal Fluid (CSF) Absorption: Aβ within the CSF can be cleared into the circulatory and lymphatic systems. nih.gov

Overview of Non-Enzymatic Aβ(1-42) Clearance Pathways
PathwayDescriptionKey Mediators/Components
Blood-Brain Barrier (BBB) TransportMediates the efflux of Aβ from the brain into the peripheral circulation. nih.govLRP1 Receptor nih.gov
Cellular UptakePhagocytosis and degradation of Aβ by glial cells. nih.govMicroglia, Astrocytes nih.gov
Interstitial Fluid (ISF) Bulk FlowDrainage of Aβ from the brain interstitium along perivascular spaces (glymphatic system). nih.govPerivascular drainage pathways nih.gov
Cerebrospinal Fluid (CSF) AbsorptionRemoval of Aβ from the CSF into the general circulation. nih.govCirculatory System, Lymphatic System nih.gov

Interstitial Fluid (ISF) Drainage and Glymphatic System

The brain utilizes a specialized network for waste removal from the interstitial fluid (ISF), the fluid that surrounds brain cells. en-journal.org A significant portion of cerebral Aβ is cleared through pathways involving ISF bulk flow. en-journal.org This system facilitates the exchange of ISF with cerebrospinal fluid (CSF), allowing for the removal of soluble waste products, including Aβ42. en-journal.org

A key component of this clearance network is the glymphatic system, an astroglial-mediated pathway that supports the bulk flow of ISF. nih.gov In this system, CSF from the subarachnoid space enters the brain parenchyma along the paravascular spaces surrounding penetrating arteries. nih.goven-journal.org This influx of CSF mixes with the ISF and interstitial solutes like Aβ42, and the mixture is then cleared from the brain along the paravascular spaces of draining veins. en-journal.org The efficiency of the glymphatic system is crucial for clearing waste products, and emerging evidence suggests that its dysfunction is linked to reduced Aβ clearance. en-journal.org Factors such as deep sleep stages are believed to enhance the function of the glymphatic system. mdpi.com The water channel aquaporin-4 (AQP4), located on astrocyte endfeet, plays a critical role in facilitating this CSF-ISF exchange. nih.gov

Key Components of ISF Drainage and the Glymphatic System
ComponentFunction in Aβ42 ClearanceSupporting Evidence
Interstitial Fluid (ISF) Bulk FlowProvides a primary route for removing proteins like Aβ from the brain's interstitium. en-journal.orgStudies show that ISF bulk flow directs solutes into perivascular drainage pathways. nih.goven-journal.org
Glymphatic SystemFacilitates the exchange of CSF and ISF, enabling the clearance of interstitial solutes, including Aβ. en-journal.orgDysfunction of this system is increasingly linked to decreased Aβ clearance in the brain. en-journal.org
Cerebrospinal Fluid (CSF) InfluxCSF enters the brain parenchyma along periarterial spaces, mixing with ISF to collect waste products. nih.goven-journal.orgThis process drives the bulk flow necessary for clearing solutes. nih.gov
Paravascular EffluxThe mixture of ISF and CSF, containing Aβ42, exits the brain along the paravascular spaces of draining veins. en-journal.orgRadiolabeled Aβ has been shown to be cleared from the brain along this pathway. nih.gov

Transport Across the Blood-Brain Barrier (BBB)

The blood-brain barrier (BBB) represents a vast surface area and is a primary site for the active transport of Aβ between the brain and the peripheral circulation. nih.govfrontiersin.org This transport is bidirectional and is mediated by specific transporters on the endothelial cells that form the BBB. frontiersin.org

The efflux of Aβ42 from the brain into the blood is a critical clearance mechanism, predominantly mediated by two key proteins: the low-density lipoprotein receptor-related protein 1 (LRP1) and P-glycoprotein (P-gp). nih.govfrontiersin.org LRP1 is a multifunctional receptor expressed on the abluminal (brain-facing) side of the cerebrovascular endothelial cells. tandfonline.com It plays a crucial role in the endocytosis of Aβ from the brain's interstitial fluid into the endothelial cells. tandfonline.commdpi.com

P-glycoprotein, an ATP-dependent efflux transporter, is located on the luminal (blood-facing) membrane of the endothelial cells. frontiersin.orgtandfonline.com It actively transports a wide range of substrates out of the brain, including Aβ. tandfonline.com Some research suggests a coordinated, two-step process for Aβ transcytosis across the BBB, where LRP1 first internalizes Aβ from the brain into the endothelial cell, and P-gp then expels it into the bloodstream. frontiersin.orgtandfonline.com Reductions in the expression or function of either LRP1 or P-gp are associated with impaired Aβ clearance and are observed in both aging and Alzheimer's disease. nih.gov

In contrast to efflux, the Receptor for Advanced Glycation End-products (RAGE) is the primary transporter mediating the influx of circulating Aβ from the blood into the brain. jci.orgnih.govoup.com RAGE is a multiligand receptor expressed on the luminal side of the BBB endothelium. nih.gov The interaction between circulating Aβ42 and RAGE facilitates its transport across the BBB into the brain parenchyma, thereby contributing to its accumulation. jci.orgnih.gov Expression of RAGE has been shown to increase in Alzheimer's disease, which could exacerbate the influx of Aβ and contribute to the disease's progression. oup.commdpi.com Blocking the Aβ-RAGE interaction has been shown in animal models to inhibit the influx of Aβ40 and Aβ42 into the brain, reduce Aβ levels, and improve cognitive function. jci.orgnih.gov

BBB Transporters for Beta-Amyloid Peptide(1-42)
TransporterLocation on BBB EndotheliumPrimary FunctionDirection of Transport
LRP1Abluminal (Brain-facing)Mediates endocytosis of Aβ from ISF into endothelial cells. tandfonline.commdpi.comEfflux (Brain to Blood)
P-glycoprotein (P-gp)Luminal (Blood-facing)Actively transports Aβ from endothelial cells into the blood. frontiersin.orgtandfonline.comEfflux (Brain to Blood)
RAGELuminal (Blood-facing)Mediates transport of circulating Aβ into the brain. jci.orgoup.comInflux (Blood to Brain)

Microglial Phagocytosis of Beta-Amyloid Peptide(1-42)

Microglia are the resident immune cells and principal phagocytes of the central nervous system. jneurosci.org They play a crucial role in brain homeostasis by scavenging cellular debris and pathogens, and they are responsible for clearing extracellular Aβ deposits. nih.govresearchgate.net Microglia are often found associated with amyloid plaques in the brains of individuals with Alzheimer's disease. jneurosci.orgresearchgate.net

These cells can recognize and engulf Aβ42, particularly in its fibrillar form, through a process called phagocytosis. jneurosci.orgnih.govresearchgate.net The interaction is mediated by a variety of cell surface receptors, including scavenger receptors (such as SR-A), Toll-like receptors (TLRs), and the LPS receptor CD14. e-century.usfrontiersin.org Studies have shown that synthetic Aβ42 can stimulate microglial phagocytosis in a time- and dose-dependent manner. nih.govresearchgate.net Once activated, microglia can internalize and degrade the peptide. e-century.us However, in the context of chronic neuroinflammation associated with Alzheimer's disease, the phagocytic capacity of microglia may become impaired, contributing to the net accumulation of Aβ plaques. e-century.us

Perivascular Drainage and Cerebrospinal Fluid (CSF) Absorption

Another important route for the clearance of interstitial solutes is the perivascular drainage pathway. nih.goven-journal.org This pathway functions as a lymphatic-like system for the brain. soton.ac.uk Following intracerebral injection, soluble tracers have been shown to move from the ISF into the basement membranes of capillaries and cerebral arteries. nih.gov From there, the fluid and solutes, including Aβ42, drain out of the brain along the walls of arteries towards the leptomeninges at the brain's surface. nih.gov

This perivascular drainage ultimately directs Aβ42 into the CSF. soton.ac.uk Once in the CSF, Aβ can be absorbed into the peripheral blood circulation through the arachnoid villi or cleared into the lymphatic system, particularly the cervical lymph nodes. nih.goven-journal.org A failure of this drainage pathway, which can occur with aging and in the presence of cerebral amyloid angiopathy (the deposition of Aβ in the walls of blood vessels), is believed to be a significant contributor to Aβ accumulation. en-journal.orgsoton.ac.uk

Autophagy and Proteasome System in Intracellular Clearance

In addition to extracellular clearance, cells have internal machinery to degrade misfolded and aggregated proteins like Aβ42. researchgate.netmdpi.com The two main intracellular proteolytic systems are the autophagy-lysosome pathway and the ubiquitin-proteasome system (UPS). mdpi.commdpi.com

Autophagy is a catabolic process where cellular components, including protein aggregates, are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. frontiersin.orgresearchgate.net Autophagy is considered the primary mechanism for clearing larger protein aggregates and oligomeric Aβ42 that cannot be handled by other systems. researchgate.netmdpi.com Defective autophagy has been linked to the accumulation of Aβ within neurons. frontiersin.org

The ubiquitin-proteasome system (UPS) is primarily responsible for degrading short-lived and misfolded proteins. researchgate.net Proteins targeted for degradation by the UPS are tagged with ubiquitin molecules, which directs them to the proteasome, a large protein complex that breaks them down. mdpi.com While the UPS can degrade Aβ(1-42), its capacity may be overwhelmed by large aggregates. frontiersin.orgmdpi.com Impairment of both autophagy and the UPS is observed in Alzheimer's disease, suggesting that a failure of these intracellular quality control systems contributes to the buildup of toxic Aβ42 species. mdpi.com

Peripheral

The clearance of beta-amyloid peptide(1-42) (Aβ42) from the periphery is a critical process that influences its accumulation in the central nervous system. Approximately 40-60% of Aβ produced in the brain is cleared by transport into the peripheral circulation nih.govresearchgate.net. This peripheral clearance is accomplished through a combination of mechanisms involving major organs and various components within the blood, governed by principles of concentration gradients between compartments.

Role of Peripheral Organs (e.g., Liver, Kidneys)

Peripheral organs, primarily the liver and kidneys, play a substantial role in the systemic elimination of circulating Aβ42.

Liver: The liver is considered the primary organ for peripheral Aβ clearance researchgate.netd-nb.info. Early research demonstrated the liver's high capacity for this function, with studies showing it sequesters a significant portion of injected Aβ from the bloodstream. One report indicated that the liver absorbed about 65% of intravenously injected radiolabeled Aβ(1-40) and Aβ(1-42) nih.gov. The clearance process is rapid, with a half-life of 2-3 minutes for Aβ removed from the brain and eliminated from peripheral circulation mdpi.com. This hepatic clearance is primarily mediated by the low-density lipoprotein receptor-related protein-1 (LRP-1) on hepatocytes, which facilitates the uptake of Aβ from the blood nih.govmdpi.comnih.gov. Studies have shown that a chronic decline in the liver's ability to clear Aβ, through the knockdown of LRP-1 in hepatocytes, leads to increased Aβ levels in the brain and cognitive deficits in animal models nih.govneurology.org. Conversely, enhancing hepatic LRP-1 expression has been shown to reduce Aβ deposition in the brain nih.govneurology.org. Liver dysfunction, therefore, can contribute to the accumulation of Aβ in the brain nih.gov.

Kidneys: The kidneys are also recognized as key organs in the clearance of Aβ from the blood nih.gov. Evidence shows that Aβ is present in both kidney tissue and urine in humans and animals quanterix.comresearchgate.net. Studies measuring Aβ concentrations in renal blood vessels found that the level in the renal artery was higher than that in the renal vein, directly demonstrating renal clearance quanterix.com. Impaired kidney function is associated with higher levels of circulating Aβ nih.gov. Patients with chronic kidney disease (CKD) have been found to have significantly higher serum Aβ levels compared to individuals with normal kidney function nih.govnih.gov. This suggests that reduced kidney-mediated Aβ clearance may contribute to its accumulation and associated pathology researchgate.net.

Summary of Peripheral Organ Aβ Clearance
OrganPrimary Receptor/MechanismKey Research Findings
LiverLow-density lipoprotein receptor-related protein-1 (LRP-1)Absorbs ~65% of intravenously injected Aβ; dysfunction is linked to increased brain Aβ. nih.gov
KidneyGlomerular filtrationAβ is detected in urine; impaired function is associated with higher circulating Aβ levels. nih.govquanterix.com

Contribution of Blood Components (e.g., Red Blood Cells, Plasma Proteins)

Blood components are crucial for transporting and sequestering Aβ42 in the circulation, influencing its availability for clearance by peripheral organs.

Red Blood Cells (RBCs): Aβ peptides can bind to red blood cells, which may play a role in their transport and clearance mdpi.com. Studies have detected significant amounts of Aβ40 and Aβ42 in human RBCs, with levels increasing with age mdpi.comnih.govplos.org. It is hypothesized that Aβ interacts with the RBC membrane and may bind to hemoglobin mdpi.com. While RBCs may contribute to the transport of Aβ, this interaction can also be detrimental, as it has been suggested to impair the ability of RBCs to deliver oxygen to the brain nih.govplos.org.

Plasma Proteins: The vast majority of Aβ in the bloodstream does not circulate in a free form but is bound to various plasma proteins mdpi.com. This binding is a critical factor in Aβ's transport and eventual clearance.

Albumin: Albumin is the most abundant protein in plasma and is a major carrier of Aβ. Studies have shown that albumin binds to a very high percentage of plasma Aβ, with some reports indicating it binds over 90-95% of the peptide mdpi.com.

Lipoproteins: Lipoproteins are also involved in binding and transporting Aβ in the circulation mdpi.com.

Soluble LRP1 (sLRP1): A soluble form of the LRP1 receptor (sLRP1) is a key Aβ transporter in the blood. It binds to a substantial portion of circulating Aβ, sequestering 70% of Aβ(1-40) and up to 90% of Aβ(1-42) in plasma mdpi.com. This binding is thought to be a critical factor in preventing Aβ from re-entering the brain from the periphery mdpi.com.

Aβ Binding in Blood Components
Blood ComponentInteraction with Aβ(1-42)Reported Percentage of Aβ Bound
Red Blood CellsBinds to RBCs, potentially to hemoglobin. mdpi.comLevels are 14 times higher in RBCs than in plasma. plos.org
AlbuminMajor plasma carrier protein for Aβ. mdpi.com>90-95% mdpi.com
Soluble LRP1 (sLRP1)Binds to circulating Aβ, preventing influx into the brain. mdpi.com~90% mdpi.com

Concepts of Peripheral Sink and CSF Sink for Beta-Amyloid Peptide(1-42)

The "sink" hypotheses propose that a dynamic equilibrium exists for Aβ between different body compartments and that enhancing clearance in one compartment can draw the peptide out from another.

Peripheral Sink Hypothesis: This hypothesis is based on the premise that the levels of Aβ in the brain and the periphery are in a state of equilibrium nih.govfightaging.org. According to this concept, reducing the concentration of Aβ in the blood—by enhancing its clearance through peripheral organs or sequestering it with binding agents—creates a concentration gradient nih.gov. This gradient would then facilitate the net efflux of Aβ from the brain, across the blood-brain barrier, and into the peripheral circulation, thereby lowering the Aβ burden in the brain fightaging.orgnih.govresearchgate.net. This idea forms the basis for therapeutic strategies that aim to lower brain Aβ by targeting it in the periphery nih.gov.

CSF Sink Hypothesis: The cerebrospinal fluid (CSF) sink hypothesis is a related concept that focuses on the equilibrium of soluble Aβ between the brain's interstitial fluid (ISF) and the CSF nih.govmdpi.com. The theory suggests that these two fluid compartments are in constant exchange nih.gov. Therefore, by actively clearing Aβ from the CSF, one could shift the equilibrium to promote the movement of Aβ from the brain parenchyma into the CSF for removal nih.govmdpi.com. This is thought to occur because the deposition of Aβ42 into amyloid plaques in the brain acts as a "sink," preventing its transit into the CSF and resulting in the characteristically low CSF Aβ42 levels seen in Alzheimer's disease nih.gov. The CSF sink strategy proposes creating an artificial clearance mechanism to continuously deplete Aβ from the CSF, thereby promoting its removal from the brain's interstitial space nih.govmdpi.com.

Research Methodologies and Experimental Models for Studying Beta Amyloid Peptide 1 42

In Vitro Cell Culture Models

In vitro models provide a controlled environment to study the specific cellular and molecular effects of Aβ(1-42) on different cell types of the central nervous system.

Primary neuronal cultures, particularly those derived from the hippocampus, are a valuable tool for studying the neurotoxic effects of Aβ(1-42). springernature.com These cultures allow for the detailed analysis of Aβ(1-42)-induced neuronal degeneration, both morphologically and biochemically. springernature.com

Detailed Research Findings: Studies using primary neuronal cultures have demonstrated that both fibrillized and non-fibrillized forms of Aβ(1-42) can induce significant neuronal cell death. nih.gov For instance, microinjection of Aβ(1-42) into the cytoplasm of primary human neurons leads to rapid cell death, with as many as 60% of neurons dying within 24 hours. nih.gov This toxicity is specific to the Aβ(1-42) isoform, as Aβ(1-40) does not produce the same effect. nih.gov Furthermore, research has shown that Aβ(1-42) oligomers are more potent inducers of neurotoxicity than fibrillar forms in these cultures. nih.gov The presence of glial cells in co-culture with neurons can offer some protection against Aβ(1-42)-induced toxicity, highlighting the importance of cellular interactions in the brain. nih.gov Investigations into the mechanisms of toxicity have revealed that Aβ(1-42) can induce apoptosis, a form of programmed cell death, in primary neuronal cultures. researchgate.net

Model ComponentDescriptionKey Findings from Aβ(1-42) Studies
Cell TypePrimary Hippocampal NeuronsHigh sensitivity to Aβ(1-42) induced neurotoxicity and apoptosis. nih.govresearchgate.net
Culture SystemMonoculture or Co-culture with GliaGlial cells can modulate neuronal response to Aβ(1-42). nih.gov
Aβ(1-42) FormMonomers, Oligomers, FibrilsOligomeric Aβ(1-42) is often found to be the most toxic species. nih.gov

Neuroblastoma cell lines, such as the human SH-SY5Y and mouse N2a lines, are widely used models in Aβ(1-42) research due to their neuronal-like characteristics and ease of culture. plos.org These cell lines provide a homogenous and reproducible system to investigate the cytotoxic effects of Aβ(1-42).

Detailed Research Findings: Research utilizing SH-SY5Y cells has shown that differentiated, neuron-like cells are more susceptible to Aβ(1-42) toxicity than their non-differentiated counterparts. plos.org Aβ(1-42) that fibrillizes in the cell culture environment can cause neurite degeneration and trigger apoptosis. plos.org Studies have also demonstrated that Aβ(1-42) oligomers can induce a decrease in cell viability in SH-SY5Y cultures. nih.gov Furthermore, these cell lines have been instrumental in elucidating the intracellular pathways involved in Aβ(1-42)-mediated cell death, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net In N2a cells, it has been observed that oligomeric Aβ(1-42) can cause an increase in cell stiffness, a phenomenon not seen with fibrillated Aβ(1-42). nih.gov

Cell LineOriginKey Findings from Aβ(1-42) Studies
SH-SY5YHuman NeuroblastomaAβ(1-42) induces apoptosis and neurite degeneration. plos.orgresearchgate.net
N2aMouse NeuroblastomaOligomeric Aβ(1-42) increases cell stiffness. nih.gov

Microglial cells, the resident immune cells of the brain, play a critical role in the response to Aβ(1-42) accumulation. In vitro models of microglia are essential for studying the inflammatory aspects of Aβ(1-42) pathology.

Detailed Research Findings: Studies using murine microglial cell lines like BV-2 have shown that Aβ(1-42) can stimulate a phagocytic response in a time- and dose-dependent manner. researchgate.net Fibrillar Aβ(1-42) appears to be a potent activator of microglial phagocytosis. researchgate.net Research has also demonstrated that Aβ(1-42) can induce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), from microglia. jneurosci.orgbiorxiv.org Interestingly, the response of microglia can differ based on their developmental stage, with adult microglia showing a distinct response to Aβ(1-42) compared to postnatal microglia. jneurosci.org Human monocyte-derived microglia-like (MDMi) cells exposed to Aβ(1-42) oligomers have been shown to upregulate the expression of metallothionein genes, suggesting a potential protective response. biorxiv.org Furthermore, Aβ(1-42) has been found to promote microglial activation and apoptosis, a process that may be mediated by Toll-like receptor 4 (TLR4). nih.gov

Model SystemDescriptionKey Findings from Aβ(1-42) Studies
BV-2 Cell LineMurine MicrogliaAβ(1-42) stimulates phagocytosis and inflammatory responses. researchgate.net
Primary MicrogliaIsolated from Rodent BrainsExhibit age-dependent differences in response to Aβ(1-42). jneurosci.org
MDMi CellsHuman Monocyte-DerivedAβ(1-42) oligomers induce a specific gene expression profile. biorxiv.org

In Vivo Animal Models

In vivo animal models are indispensable for studying the complex, systemic effects of Aβ(1-42) in a living organism, allowing for the investigation of behavioral, pathological, and physiological changes over time.

Transgenic rodent models, primarily mice, that overexpress human amyloid precursor protein (APP) with mutations leading to increased Aβ(1-42) production are a cornerstone of in vivo Aβ(1-42) research. aginganddisease.org These models aim to replicate key pathological features of Alzheimer's disease, such as amyloid plaque formation. aginganddisease.org

Detailed Research Findings: A variety of transgenic mouse models have been developed, with many overexpressing human APP containing familial Alzheimer's disease (FAD) mutations. aginganddisease.org These mutations often lead to an accelerated generation of toxic Aβ(1-42) peptides and a more rapid onset of Aβ pathology. aginganddisease.org For example, the Tg2576 mouse model, which expresses human APP with the "Swedish" mutation, develops Aβ deposits that are biochemically and pathologically similar to those found in Alzheimer's disease. nih.gov In these mice, Aβ(1-42) deposition appears to precede that of Aβ(1-40). nih.gov Double transgenic models, which co-express mutant human APP and presenilin-1 (PS1), often exhibit an even more robust and early Aβ plaque pathology. aginganddisease.org Interestingly, high levels of Aβ(1-42) alone are not always sufficient to induce plaque formation in mice expressing wild-type human APP, yet they can still lead to synaptic deficits. nih.gov This suggests that plaque-independent Aβ toxicity plays a significant role in neurodegeneration. nih.gov

Model NameKey Genetic Feature(s)Primary Pathological Outcome Related to Aβ(1-42)
Tg2576Human APP with Swedish mutationAge-dependent Aβ plaque formation. nih.gov
APP/PS1Co-expression of mutant human APP and PS1Accelerated and robust Aβ plaque deposition. aginganddisease.org
5XFADCo-expression of five FAD mutationsEarly and aggressive amyloid pathology. aginganddisease.org

Direct infusion of Aβ(1-42) into the brains of rodents provides an alternative in vivo paradigm to study the acute and region-specific effects of the peptide. springernature.comnih.gov This approach allows for precise control over the amount and form of Aβ(1-42) delivered to a specific brain area, such as the hippocampus. researchgate.net

Detailed Research Findings: Intrahippocampal injection of Aβ(1-42) is a well-established model for short-term studies focusing on the peptide's effects on a particular brain region. springernature.comnih.gov This model has been shown to induce cognitive deficits, such as working memory impairments, in rodents. frontiersin.org The form of the injected Aβ(1-42) is critical, with oligomeric preparations often being used to model the effects of soluble Aβ species. frontiersin.org Research has shown that Aβ(1-42) infusion can lead to learning deficits that are age-dependent, with aged animals being more susceptible. pnas.org These infusion models are valuable for investigating the immediate pathological consequences of Aβ(1-42) exposure, including neuroinflammation and oxidative stress, although some studies have reported learning deficits without significant glial activation. pnas.org The distribution of the infused peptide can be widespread, allowing for the study of its effects across different brain regions. mdpi.com

Infusion SiteAnimal ModelKey Findings
HippocampusRat, MouseInduces working memory deficits and alterations in signaling pathways. springernature.comfrontiersin.org
IntracerebroventricularRatLeads to spatial memory impairment and synaptic plasticity deficits. mdpi.com

Invertebrate Models (e.g., C. elegans)

The nematode Caenorhabditis elegans (C. elegans) serves as a valuable in vivo model for investigating the mechanisms of Beta-amyloid peptide(1-42) (Aβ(1-42)) aggregation and its associated toxicity. nih.govfrontiersin.orgmdpi.com Several advantages of C. elegans make it a powerful tool in this field of research, including its short lifespan, well-defined nervous system of just 302 neurons, and transparent body that allows for the direct visualization of protein aggregation. nih.gov

In these models, the human Aβ(1-42) peptide is transgenically expressed in specific tissues, such as muscle cells or neurons. frontiersin.org Expression in the body wall muscles leads to a progressive, age-dependent paralysis, providing a quantifiable measure of Aβ(1-42) toxicity. frontiersin.org This paralysis phenotype has been widely used to screen for genetic and chemical modifiers that can either enhance or suppress the toxic effects of the peptide. frontiersin.org

When Aβ(1-42) is expressed pan-neuronally, it can lead to behavioral deficits, such as impaired chemotaxis. nih.gov Interestingly, studies have revealed that in some commonly used transgenic C. elegans models, the expressed peptide is not the full-length Aβ(1-42) but rather a truncated Aβ(3-42) form. nih.govnih.govresearchgate.net This N-terminally truncated peptide has been shown to aggregate more rapidly than the full-length version in vitro. nih.govnih.govresearchgate.net

C. elegans Model CharacteristicsResearch ApplicationKey Findings
Expression System Transgenic expression of human Aβ(1-42)Allows for in vivo study of aggregation and toxicity. nih.gov
Phenotypes Age-dependent paralysis (muscle expression), chemotaxis defects (neuronal expression)Provides quantifiable measures of Aβ(1-42) toxicity. frontiersin.orgnih.gov
Peptide Form Predominantly Aβ(3-42) in some common modelsAβ(3-42) aggregates more rapidly than Aβ(1-42). nih.govnih.gov

Biophysical and Structural Characterization Techniques

A suite of biophysical and structural techniques is essential for elucidating the complex aggregation process of Aβ(1-42) and the diverse structures it forms.

Solid-State Nuclear Magnetic Resonance (NMR)

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for determining the atomic-resolution structure of insoluble Aβ(1-42) fibrils. pnas.orgnih.govnih.gov Unlike methods that require crystalline samples, ssNMR can analyze amyloid fibrils in their hydrated, non-crystalline state. pnas.org

ssNMR studies have revealed that Aβ(1-42) peptides within a fibril adopt a parallel, in-register β-sheet architecture. pnas.org This means the peptides are aligned in the same direction and stacked on top of one another. The technique has been instrumental in identifying the specific regions of the peptide that form the rigid core of the fibril, while other parts remain more flexible. nih.govresearchgate.net Furthermore, ssNMR has been used to characterize the structural differences between various fibril polymorphs, which are distinct structural forms of the fibrils. pnas.org It has also provided insights into the structures of precursor species like oligomers and protofibrils, suggesting a close structural relationship between them. nih.govomicsonline.org

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of Aβ(1-42) fibrils. nih.govdesy.deucla.edunih.gov This method involves flash-freezing hydrated fibril samples, preserving their native structure, which can then be imaged with an electron microscope.

Atomic Force Microscopy (AFM)

Atomic force microscopy (AFM) is a powerful imaging technique used to visualize the morphology and assembly of Aβ(1-42) aggregates in real-time and in a liquid environment. uchile.claip.org AFM provides nanometer-resolution topographical images, allowing for the characterization of the entire aggregation pathway, from small oligomers to mature fibrils. uchile.clnih.gov

AFM studies have shown that Aβ(1-42) aggregation begins with the formation of small, globular oligomers. uchile.claip.orgnih.gov These oligomers can then elongate into protofibrils, which are shorter, often curved fibrillar structures. uchile.cl Finally, these protofibrils can associate to form mature, long, and unbranched fibrils. uchile.cl High-speed AFM has enabled the direct observation of fibril growth, revealing different growth modes and even switching between these modes. pnas.org AFM has also been employed to study how various factors, such as interactions with different surfaces or the presence of other molecules, can influence the aggregation process. mdpi.comnih.gov

TechniqueKey Information Provided
Solid-State NMR Atomic-level structure of fibrils, peptide conformation, and packing. pnas.org
Cryo-EM High-resolution 3D structure of fibril polymorphs and protofilament arrangement. nih.govdesy.deucla.edunih.gov
AFM Real-time visualization of aggregate morphology and assembly pathway. uchile.clnih.gov

Fluorescence Spectroscopy (e.g., Fluorescence Decay Analysis)

Fluorescence spectroscopy is a widely used and sensitive technique to monitor the kinetics of Aβ(1-42) aggregation. The most common method utilizes the fluorescent dye Thioflavin T (ThT), which exhibits a significant increase in fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. nih.gov This allows for the real-time tracking of fibril formation, typically showing a sigmoidal curve with a lag phase, a growth phase, and a plateau.

More advanced fluorescence techniques, such as fluorescence decay analysis, can provide deeper insights into the structural heterogeneity of the aggregates and the nature of the dye-binding sites. By analyzing the lifetime of the fluorescent signal, researchers can gain information about the local environment and conformational changes within the aggregates.

Computational and In Silico Approaches

Computational and in silico methods, particularly molecular dynamics (MD) simulations, provide powerful tools to investigate the aggregation of Aβ(1-42) at an atomic level of detail that is often inaccessible to experimental techniques. acs.orgspringernature.comnih.govmdpi.comtandfonline.com These simulations can model the conformational changes of Aβ(1-42) monomers, their initial interactions to form dimers and larger oligomers, and the subsequent growth into fibrillar structures. researchgate.netnih.gov

MD simulations have been used to identify the key regions of the Aβ(1-42) peptide that are critical for its aggregation, such as the central hydrophobic core. nih.gov These studies have also revealed the importance of specific intermolecular interactions, including hydrophobic and electrostatic forces, in driving the self-assembly process. researchgate.net Furthermore, computational models have been developed to explore how Aβ(1-42) interacts with cell membranes, suggesting that these interactions can trigger conformational changes that promote aggregation. mdpi.com By providing a dynamic view of the aggregation process, in silico approaches complement experimental data and help to build a more complete picture of Aβ(1-42) assembly.

Computational ApproachResearch FocusKey Insights
Molecular Dynamics Aggregation process from monomers to oligomers and fibrils. researchgate.netnih.govIdentification of critical peptide regions and intermolecular interactions. nih.gov
Membrane Simulations Interaction of Aβ(1-42) with lipid bilayers. mdpi.comMembranes can catalyze conformational changes and aggregation. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of Beta-amyloid(1-42) (Aβ(1-42)) at an atomic level, providing insights that are often unattainable through experimental techniques alone. nih.gov These simulations model the interactions and movements of atoms over time, allowing researchers to observe the conformational dynamics and aggregation pathways of the peptide.

MD studies have been instrumental in characterizing the initial steps of Aβ(1-42) oligomerization. Simulations can track the transition of Aβ(1-42) monomers from a largely random coil structure in solution to conformations rich in β-sheets, a hallmark of amyloid fibril formation. nih.govmdpi.com For example, simulations starting with an Aβ(1-42) monomer structure (from PDB: 1IYT) in an aqueous environment showed a loss of its initial α-helical content, resulting in a structure composed of approximately 75% random coil and 25% β-strand. nih.gov This aligns with experimental NMR data indicating an average β-strand content of 20% for Aβ(1-42) monomers. nih.gov

Key research findings from MD simulations include:

Oligomer Formation: Simulations have successfully modeled the formation of Aβ(1-42) dimers and tetramers, revealing that the process involves significant increases in β-sheet structure. nih.govspringernature.com Tetramers have been observed to adopt oblate ellipsoid shapes, which are considered on-pathway to fibril formation. nih.gov

Membrane Interaction: MD simulations are used to study the interaction of Aβ(1-42) oligomers with model cell membranes. These studies show how the peptide can perturb the lipid bilayer, a central aspect of its proposed neurotoxic mechanism. nih.govnih.gov Simulations have investigated these interactions with different membrane compositions, such as pure POPC or cholesterol-rich models. nih.gov

Conformational Plasticity: The simulations highlight the dynamic nature of Aβ(1-42) structures. For instance, studies have shown that within the first stages of simulation, an α-helix in one region can slide to another region before ultimately unfolding and converting into a β-sheet architecture. mdpi.com This flexibility is crucial for the peptide's ability to aggregate into various toxic species.

The GROMOS96 53A6 force field is one example of a set of parameters used in these simulations, chosen for its ability to accurately model the behavior of monomeric Aβ relative to experimental data. nih.gov By providing a detailed view of intermolecular forces and structural rearrangements, MD simulations are essential for understanding the molecular driving forces behind Aβ(1-42) aggregation and toxicity. tandfonline.com

Coarse-Grained Models and Replica Exchange Molecular Dynamics

While all-atom MD simulations provide high-resolution detail, their computational cost limits the timescales and system sizes that can be studied. To overcome these limitations, researchers employ coarse-grained (CG) models and enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD).

Coarse-Grained (CG) Models: In CG models, groups of atoms (e.g., an entire amino acid residue) are represented as single beads. tandfonline.comnih.gov This simplification reduces the number of particles in the system, allowing for simulations that span longer biological timescales, which are necessary to observe complex processes like the spontaneous oligomerization of multiple Aβ(1-42) peptides. tandfonline.comarxiv.org CG simulations have been critical in studying the aggregation pathway from monomers up to octamers and beyond, identifying key differences between Aβ(1-42) and the less toxic Aβ(1-40) isoform. acs.orgfrontiersin.org

Replica Exchange Molecular Dynamics (REMD): REMD is an enhanced sampling method used to explore the conformational landscape of a peptide more efficiently. The technique involves running multiple simultaneous simulations (replicas) of the same system at different temperatures. Periodically, the conformations between adjacent temperature replicas are swapped. This allows conformations that are trapped in local energy minima at low temperatures to overcome energy barriers by temporarily moving to a higher temperature, leading to a much broader and faster exploration of possible structures. Hamiltonian REMD, a variation of this technique, has been applied to study the aggregation of Aβ fragments. nih.gov

Key findings from these advanced simulation methods include:

Aggregation Free Energy Landscapes: Using a predictive coarse-grained protein force field, researchers have computed the free energy landscapes for Aβ(1-42) aggregation. acs.org These studies show a more downhill aggregation profile for Aβ(1-42) compared to Aβ(1-40), consistent with its higher aggregation propensity. acs.org

Structural Diversity of Oligomers: CG simulations combined with cluster analysis have revealed that the Aβ(1-42) tetramer, in particular, has a more diverse structural range than its Aβ(1-40) counterpart. acs.orgfrontiersin.org This structural plasticity may be related to its increased toxicity.

Mechanism of Aggregation: These models have helped elucidate the aggregation mechanism, showing that hydrophobic residues are crucial for the initial nucleation step, while charged residues play a significant role in the subsequent oligomerization and aggregation. nih.gov

Together, CG models and REMD provide invaluable insights into the thermodynamic and kinetic properties of Aβ(1-42) aggregation, bridging the gap between what can be observed with all-atom simulations and experimental studies. nih.govnih.gov

Biochemical and Cellular Assays

Cell Viability and Toxicity Assays

To quantify the neurotoxic effects of Beta-amyloid(1-42), researchers utilize a variety of biochemical and cellular assays that measure cell health and death. These assays are crucial for determining the relative toxicity of different Aβ(1-42) aggregation states (e.g., monomers, oligomers, fibrils).

One of the most common methods is the MTT assay . This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measure of cell viability. nih.govneurofit.com Studies using the MTT assay have shown that the toxicity of Aβ(1-42) is concentration-dependent and that oligomeric forms are generally more toxic than monomers or mature fibrils. nih.gov

Another widely used method is the Lactate Dehydrogenase (LDH) assay . LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytolysis. scispace.com The LDH assay measures the activity of this released enzyme, providing a direct marker of cell death and membrane disruption. nih.govnih.gov

The table below summarizes these key assays and their principles.

Assay NamePrincipleMeasurement
MTT Assay Enzymatic reduction of MTT to formazan by mitochondrial reductases in living cells.Cell Viability / Metabolic Activity
LDH Assay Measurement of lactate dehydrogenase activity released from cells with damaged plasma membranes.Cytotoxicity / Membrane Integrity
Live/Dead Staining Uses fluorescent dyes like calcein (stains live cells green) and ethidium homodimer-1 (stains dead cells red).Distinguishes between live and dead cells visually.

Research findings consistently demonstrate that Aβ(1-42) oligomers induce more significant cell death and metabolic disruption compared to other forms. For instance, studies comparing purified oligomer populations found a toxicity rank order of tetramer > trimer > dimer > monomer, as measured by both MTT and LDH assays. nih.gov

Measurement of Oxidative Stress Markers (e.g., Protein Carbonyls, ROS, LPO)

A primary mechanism of Beta-amyloid(1-42) neurotoxicity is the induction of oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Researchers employ several assays to quantify the extent of this oxidative damage.

Reactive Oxygen Species (ROS): The generation of intracellular ROS can be measured using fluorescent probes. A common probe is 2',7'-dichlorofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. preprints.org Once inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent compound dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the amount of ROS present. Studies have shown that Aβ(1-42) treatment significantly increases DCF fluorescence in neuronal cells. tandfonline.com

Lipid Peroxidation (LPO): ROS can attack and damage lipids in the cell membrane, a process known as lipid peroxidation. This can be measured in several ways:

TBARS Assay: This method detects malondialdehyde (MDA), an end product of lipid peroxidation, by its reaction with thiobarbituric acid (TBA). preprints.org

Fluorescent Probes: Probes like BODIPY-C11 can be used to measure lipid peroxidation in live cells. nih.gov

Direct Measurement: Quantification of specific lipid peroxidation products, such as 4-hydroxy-2-nonenal (HNE), provides another marker of oxidative damage. tandfonline.com Treatment of cells with Aβ(1-42) has been shown to significantly increase levels of these LPO markers. nih.govresearchgate.net

Protein Carbonyls: Oxidative stress also leads to the modification of proteins, particularly the formation of protein carbonyl groups. These modifications can be detected immunochemically using antibodies that specifically recognize carbonylated proteins, often through Western blotting. Aβ(1-42) has been demonstrated to increase the levels of protein carbonyls in primary neuronal cultures. tandfonline.com

The table below summarizes common markers and methods for measuring Aβ(1-42)-induced oxidative stress.

Oxidative Stress MarkerMeasurement MethodDescription
Reactive Oxygen Species (ROS) DCFH-DA fluorescent probeMeasures general intracellular ROS levels.
Lipid Peroxidation (LPO) TBARS assay, BODIPY probes, HNE detectionQuantifies damage to cellular lipids.
Protein Carbonyls Immunoassay / Western BlottingDetects oxidative damage to cellular proteins.

These assays collectively provide strong evidence that Aβ(1-42) disrupts cellular homeostasis by inducing significant oxidative damage to key biomolecules. tandfonline.comnih.gov

Immunoassays and Western Blotting for Protein Expression and Modification

Immunoassays and Western blotting are indispensable techniques for the specific detection and quantification of Beta-amyloid(1-42) in both research and clinical settings. These methods rely on the high specificity of antibodies to target the Aβ(1-42) peptide.

Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) are the most common type of immunoassay used for the quantitative determination of Aβ(1-42). A typical sandwich ELISA for Aβ(1-42) involves:

A capture antibody, specific to one region of the Aβ peptide (e.g., the N-terminus), is immobilized on a microplate.

The sample, such as human cerebrospinal fluid (CSF), is added, and the Aβ(1-42) peptide is captured by the antibody.

A detection antibody, specific to the C-terminus of Aβ(1-42) and linked to an enzyme, is added. This ensures that only the full-length 1-42 peptide is detected.

A substrate is added, which is converted by the enzyme into a measurable colorimetric or chemiluminescent signal. The signal intensity is proportional to the amount of Aβ(1-42) in the sample.

Several commercial ELISA kits, such as the INNOTEST® β-AMYLOID(1-42), are available for this purpose and are used to measure Aβ(1-42) concentrations in CSF as a biomarker. fujirebio.comhytest.fiibl-international.com These assays can be highly sensitive, with detection limits capable of measuring picogram per milliliter quantities. fujirebio.com Indirect competitive ELISAs have also been developed for detecting Aβ(1-42) in other biological fluids like urine. nih.gov

Western Blotting: Western blotting is a technique used to separate proteins by size and then detect a specific protein using antibodies. For Aβ(1-42) research, it is particularly useful for:

Identifying Oligomeric States: Western blotting can distinguish between different aggregation states of Aβ(1-42), such as monomers (~4.5 kDa), dimers, trimers, and higher-molecular-weight oligomers. This allows researchers to study the distribution of these species in a given sample.

Confirming Protein Expression: In cellular or animal models, Western blotting can confirm the presence and relative levels of Aβ(1-42).

Detecting Modifications: This technique can also be used with specific antibodies to identify post-translational modifications of the Aβ(1-42) peptide.

The table below provides an overview of these techniques.

TechniquePrimary Application for Aβ(1-42)Key Information Provided
ELISA Quantitative measurement in biological fluids (e.g., CSF).Absolute concentration of the peptide.
Western Blotting Detection of different aggregation states and protein expression.Molecular weight, presence of monomers vs. oligomers.

These immunological methods are fundamental tools for characterizing the presence, quantity, and aggregation status of Aβ(1-42) in biological samples.

Electrophysiological Techniques (e.g., Patch-Clamp)

Electrophysiological techniques, particularly the patch-clamp method, provide direct functional evidence of how Beta-amyloid(1-42) affects neuronal activity by measuring ion flow across cell membranes. This technique allows for high-resolution recording of the electrical currents passing through single ion channels or the entire cell membrane.

Using the patch-clamp technique, researchers have demonstrated that Aβ(1-42) oligomers can disrupt neuronal membranes in several ways:

Ion Channel Formation: A significant finding is that Aβ(1-42) oligomers, but not monomers or fibrils, can form ion channels or pores in cellular membranes. nih.govnih.gov These channels are often described as being voltage-independent and non-selective, allowing for the unregulated passage of ions like Ca²⁺. nih.gov This uncontrolled ion influx disrupts the cell's ionic homeostasis, which is a proposed mechanism of Aβ toxicity.

Modulation of Endogenous Channels: Aβ(1-42) can also affect the function of existing neuronal ion channels. For example, studies have shown that Aβ(1-42) oligomers can alter the activation and inactivation kinetics of voltage-gated potassium channels (like Kv1.3) without significantly affecting the current amplitude. plos.org

Impairment of Synaptic Plasticity: A crucial application of electrophysiology is in studying synaptic function. Recordings from hippocampal slices have shown that Aβ(1-42) impairs long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. nih.govnih.gov This synaptotoxic effect is a key element in the cognitive decline associated with Alzheimer's disease. Aβ(1-42) has been found to inhibit LTP by reducing the expression and function of essential synaptic receptors like NMDA and AMPA receptors. nih.gov

The table below summarizes the key applications of electrophysiology in Aβ(1-42) research.

Electrophysiological ApplicationKey Finding for Aβ(1-42)Implication
Single-Channel Recording Aβ(1-42) oligomers form ion-permeable pores/channels in membranes. nih.govnih.govDisruption of cellular ion homeostasis.
Whole-Cell Recording Increases overall membrane conductance and alters intrinsic neuronal excitability. plos.orgmdpi.comCompromised membrane integrity and aberrant neuronal firing.
Field Potential Recording (LTP) Inhibits long-term potentiation in hippocampal synapses. nih.govnih.govImpairment of the cellular basis for learning and memory.

These electrophysiological studies provide a direct link between the molecular actions of Aβ(1-42) and the functional deficits observed at the cellular and synaptic levels. frontiersin.org

Therapeutic Research Strategies Targeting Beta Amyloid Peptide 1 42 Pathomechanisms

Strategies to Inhibit Beta-Amyloid Peptide(1-42) Production

The generation of Aβ42 is a direct result of the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: beta-secretase (BACE1) and gamma-secretase. nih.gov Therefore, inhibiting or modulating the activity of these enzymes presents a logical approach to reduce Aβ42 production.

Beta-secretase, specifically BACE1, initiates the amyloidogenic pathway by cleaving APP to produce the C-terminal fragment C99. nih.gov Inhibiting BACE1 is a primary strategy to prevent the formation of Aβ peptides. Several BACE1 inhibitors have been developed and investigated in clinical trials. For instance, Verubecestat (MK-8931), Lanabecestat (AZD3293), and Elenbecestat (E2609) have been evaluated for their ability to reduce Aβ levels. Clinical studies have shown that these inhibitors can significantly lower Aβ concentrations in the cerebrospinal fluid (CSF). nih.govnih.govastrazeneca.com For example, Lanabecestat demonstrated significant reductions in both plasma and CSF levels of Aβ1-40 and Aβ1-42 in Phase 1 studies. nih.gov However, the development of several BACE1 inhibitors has been halted in late-stage trials due to a lack of efficacy or unfavorable risk-benefit profiles. astrazeneca.comwikipedia.org

CompoundTargetKey Research FindingReference
Verubecestat (MK-8931)Beta-Secretase (BACE1)Phase 3 trials were terminated due to a lack of efficacy. astrazeneca.com
Lanabecestat (AZD3293)Beta-Secretase (BACE1)Showed significant reductions in plasma and CSF Aβ1-40 and Aβ1-42 in Phase 1 studies. Phase 3 trials were discontinued (B1498344) for futility. nih.govwikipedia.org
Elenbecestat (E2609)Beta-Secretase (BACE1)Advanced to Phase 3 clinical trials before being discontinued. patsnap.com

Gamma-secretase is a protein complex responsible for the final cleavage of the C99 fragment, which releases the Aβ peptide. nih.gov Strategies targeting this enzyme include both direct inhibition and modulation of its activity.

Gamma-Secretase Inhibitors (GSIs) aim to block the enzymatic activity of gamma-secretase, thereby preventing the production of all Aβ isoforms. Semagacestat (LY450139) is a notable example of a GSI that entered late-stage clinical trials. nih.gov Studies showed that Semagacestat could reduce plasma Aβ levels; however, it failed to significantly lower CSF Aβ levels and was associated with a worsening of cognitive function, leading to the termination of its development. nih.govwikipedia.orgnih.govclinicaltrials.govclinicaltrials.gov Another GSI, Avagacestat (BMS-708163), was designed to be more selective for APP cleavage over Notch, a critical signaling protein also processed by gamma-secretase. nih.gov Avagacestat demonstrated dose-dependent reductions in CSF Aβ concentrations in healthy young men. nih.gov In vitro studies reported IC50 values of 0.27 nM for Aβ42 and 0.30 nM for Aβ40 inhibition. medchemexpress.com

CompoundTarget/MechanismKey Research FindingReference
Semagacestat (LY450139)Gamma-Secretase InhibitorReduced plasma Aβ40 by 58-65% in a Phase 2 trial but did not significantly reduce CSF Aβ levels. Phase 3 trials were terminated. nih.govnih.gov
Avagacestat (BMS-708163)Gamma-Secretase InhibitorDemonstrated dose-dependent decreases in CSF Aβ concentrations in healthy volunteers. IC50 for Aβ42 inhibition was 0.27 nM. nih.govmedchemexpress.com
Tarenflurbil (R-flurbiprofen)Gamma-Secretase ModulatorFailed to meet primary endpoints in Phase 3 clinical trials.N/A

Approaches to Modulate Beta-Amyloid Peptide(1-42) Aggregation and Fibrillation

A key pathological feature of Aβ42 is its propensity to self-assemble into soluble oligomers and insoluble fibrils, which are toxic to neurons. Therefore, another major therapeutic avenue is to interfere with this aggregation process.

A variety of small molecules have been investigated for their ability to inhibit the aggregation of Aβ42. These compounds often work by binding to specific regions of the Aβ peptide, thereby preventing its self-association.

Tramiprosate (3-aminopropanesulfonic acid) is a small molecule that was shown in preclinical studies to bind to soluble Aβ and inhibit its aggregation. nih.gov Molecular studies suggest that tramiprosate stabilizes Aβ42 in its monomeric form by binding to key amino acid residues like Lys16, Lys28, and Asp23, thus preventing the initial seed formation for aggregation. researchgate.netnih.gov At a 1000-fold molar excess, tramiprosate was able to completely abrogate the formation of Aβ42 oligomers in vitro. nih.gov

Scyllo-inositol (ELND005) is another small molecule that has been studied for its anti-aggregation properties. It is thought to interfere with the fibril assembly of Aβ.

Curcumin (B1669340) , a natural compound found in turmeric, has been shown to inhibit Aβ aggregation and destabilize pre-formed fibrils. nih.gov Studies have reported IC50 values for the inhibition of Aβ1-42 aggregation ranging from approximately 1 µM to 1.4 µM. plos.orgcore.ac.uk Molecular dynamics simulations suggest that curcumin intercalates among Aβ chains, disrupting the hydrogen bonds necessary for aggregation. nih.gov

Resveratrol , a polyphenol found in grapes and other plants, has also demonstrated the ability to inhibit Aβ1-42 aggregation. nih.govmdpi.com Some studies suggest it remodels Aβ oligomers into non-toxic structures. thieme-connect.com

CompoundMechanismKey Research FindingReference
TramiprosateInhibits Aβ42 oligomer formationCompletely inhibited Aβ42 oligomer formation at a 1000-fold molar excess in vitro. Binds to Lys16, Lys28, and Asp23 of Aβ42. nih.govresearchgate.netnih.gov
Scyllo-inositolInhibits Aβ fibril assemblyInterferes with the fibrillization process of Aβ.N/A
CurcuminInhibits Aβ1-42 aggregationReported IC50 values for inhibition of Aβ1-42 aggregation are around 1-1.4 µM. plos.orgcore.ac.uk
ResveratrolInhibits Aβ1-42 aggregationInhibits fibril formation and can remodel oligomers into non-toxic forms. nih.govthieme-connect.com

In addition to preventing aggregation, another strategy is to promote the breakdown of existing Aβ fibrils. Several natural compounds have shown promise in this area.

Amentoflavone (B1664850) , a polyphenolic biflavonoid, has demonstrated potent effects in both inhibiting Aβ1-42 fibrillization and disassembling preformed fibrils. nih.govnih.govresearchgate.net Research has reported an IC50 of 0.26 µM for the inhibition of Aβ1-42 fibrillization and an EC50 of 0.59 µM for the disaggregation of preformed fibrils. nih.govnih.govresearchgate.net Atomic force microscopy has shown that amentoflavone can directly disrupt the structure of mature Aβ1-42 fibrils. nih.govresearchgate.net Computational studies suggest that biflavonoids like amentoflavone bind to the N-termini of Aβ fibrils and disrupt the β-sheet structure. mdpi.com

Resveratrol has also been shown to mediate the fragmentation of Aβ1-42 into smaller, non-aggregating peptides. nih.govmanchester.ac.ukresearchgate.net Atomic force microscopy revealed a lack of fibrillar structures when Aβ1-42 was incubated with resveratrol. nih.gov

Curcumin has been reported to be capable of disintegrating preformed Aβ fibrils. nih.gov

CompoundMechanismKey Research FindingReference
AmentoflavoneDisaggregates preformed Aβ1-42 fibrilsEC50 for disaggregation of Aβ1-42 fibrils is 0.59 µM. Directly disrupts fibrillar structure. nih.govnih.govresearchgate.netresearchgate.net
ResveratrolPromotes fragmentation of Aβ1-42Mediates cleavage of Aβ1-42 into smaller peptides, preventing fibril formation. nih.govmanchester.ac.ukresearchgate.net
CurcuminDisaggregates preformed Aβ fibrilsDemonstrated ability to break down existing amyloid fibrils. nih.gov

Enhancement of Beta-Amyloid Peptide(1-42) Clearance Mechanisms

An imbalance between the production and clearance of Aβ is believed to contribute to its accumulation in the brain. nih.gov Therefore, strategies aimed at enhancing the natural clearance mechanisms of Aβ are being actively explored. The clearance of Aβ is mediated by several pathways, including enzymatic degradation and transport out of the brain.

Enzymes such as neprilysin and plasmin are known to degrade Aβ peptides. nih.govacs.orgdoaj.orgalzforum.orgnih.gov Research has shown that increasing the activity of these enzymes can lead to reduced Aβ levels. For example, neprilysin has been shown to cleave monomeric Aβ, and reduced neprilysin levels have been observed in the aging brain. nih.gov Activators of plasmin have also been shown to enhance the degradation of Aβ.

The transport of Aβ out of the brain is another critical clearance pathway. The cholinesterase inhibitors Donepezil (B133215) and Rivastigmine (B141) , which are currently used for the symptomatic treatment of Alzheimer's disease, have been found to have an additional mechanism of action related to Aβ clearance. nih.govnih.govresearchgate.netyoutube.commdpi.comyoutube.com Studies in aged rats have shown that both donepezil and rivastigmine can enhance the clearance of Aβ from the brain and liver. nih.govnih.gov This effect is associated with the upregulation of key transport proteins, including P-glycoprotein and LRP1 (low-density lipoprotein receptor-related protein 1). nih.govnih.gov Long-term administration of donepezil in a mouse model of Alzheimer's disease resulted in a significant reduction in soluble Aβ1-40 and Aβ1-42 levels in the brain. nih.gov

Activation of Endogenous Proteolytic Enzymes

A key strategy in mitigating the pathological effects of Beta-amyloid peptide(1-42) (Aβ42) involves enhancing its degradation by endogenous proteolytic enzymes. biomolther.org Several proteases have been identified as having the capability to degrade Aβ peptides. portlandpress.com The upregulation of the expression or activity of these amyloid-degrading enzymes has been shown to effectively lower Aβ levels and ameliorate cognitive deficits in animal models. nih.gov

Two of the most extensively studied enzymes in this context are Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE). nih.gov Both are zinc metalloproteases implicated in the breakdown of Aβ. portlandpress.com An age-related decline in NEP has been linked to the pathogenesis of sporadic Alzheimer's disease. nih.gov Studies in mouse models have demonstrated that a deficiency in NEP leads to a more significant acceleration of Aβ plaque formation compared to a deficiency in IDE. nih.gov Furthermore, the simultaneous knockout of both NEP and IDE genes results in a synergistic exacerbation of plaque deposition. nih.gov

Research indicates that NEP primarily degrades the more soluble forms of Aβ, while IDE is more involved in the degradation of less soluble species. nih.gov In vitro and in vivo studies have confirmed that NEP can degrade Aβ42, and its inhibition leads to increased Aβ deposition. scispace.com Conversely, strategies to increase NEP expression, such as through gene delivery, have resulted in a significant reduction in Aβ burden and an improvement in cognitive function in animal models. nih.gov For instance, delivering human neprilysin to primary neural progenitors using a lentivirus enhanced their ability to degrade Aβ42 in vitro, and injection of this virus into the hippocampus of transgenic mice reduced plaque burden. scispace.com

IDE also plays a crucial role in Aβ clearance, particularly for soluble monomeric forms. mdpi.com Inhibition of IDE in human induced pluripotent stem cell (iPSC)-derived cortical neurons has been shown to increase the deposition of Aβ. portlandpress.com While both enzymes contribute to Aβ degradation, evidence suggests that NEP may be the primary regulator of extracellular Aβ deposition, whereas IDE mainly governs the clearance of soluble Aβ species. mdpi.com

Other enzymes such as plasmin have also been investigated. Activation of plasmin has been shown to degrade Aβ, and levels of plasmin are reportedly reduced in the aging brain. nih.gov Enhancing the proteolytic activity of these endogenous enzymes represents a promising therapeutic avenue for reducing the accumulation of pathogenic Aβ42. nih.gov

Table 1: Endogenous Proteolytic Enzymes Targeting Beta-amyloid Peptide(1-42)

Enzyme Primary Substrate Form Key Research Findings
Neprilysin (NEP) Soluble Aβ Deficiency accelerates plaque formation more than IDE deficiency. nih.gov Upregulation reduces Aβ burden and improves cognitive function in animal models. nih.gov
Insulin-Degrading Enzyme (IDE) Soluble, monomeric Aβ Inhibition in human neurons increases Aβ deposition. portlandpress.com Primarily governs clearance of soluble Aβ species. mdpi.com
Plasmin Aggregated Aβ Activation degrades Aβ and is reduced in the aged brain. nih.gov

Immunotherapeutic Approaches (e.g., Antibody-Mediated Clearance in Animal Models)

Immunotherapy, utilizing both active and passive vaccination strategies, has been a major focus of research to promote the clearance of Aβ42 from the brain. nih.govresearchgate.net These approaches aim to use antibodies to target Aβ for removal. bohrium.com

Passive immunotherapy involves the direct administration of monoclonal antibodies that target different forms of Aβ. researchgate.net Several mechanisms have been proposed for how these antibodies facilitate Aβ clearance, including:

Microglial Phagocytosis: Antibodies can bind to Aβ aggregates, opsonizing them for clearance by microglia. researchgate.netnih.gov

Disruption of Aggregates: Some antibodies may directly interact with and dissolve fibrillar Aβ. nih.gov

Neutralization of Oligomers: Antibodies can bind to soluble Aβ oligomers, neutralizing their synaptotoxic effects. bohrium.com

Peripheral Sink Mechanism: By binding to Aβ in the peripheral circulation, antibodies can create a concentration gradient that draws Aβ out of the brain. nih.govfrontiersin.org

Numerous preclinical studies in animal models have demonstrated the potential of this approach. For example, vaccination of young PDAPP mice with Aβ42 prevented the development of senile plaques, and vaccination in older mice reduced existing pathology. nih.gov Similarly, passive administration of anti-Aβ antibodies has been shown to reduce cerebral Aβ load and improve cognitive function in transgenic mouse models. bohrium.comdovepress.com

Different antibodies have been developed to target specific epitopes or conformations of the Aβ peptide. For instance:

Aducanumab: A human monoclonal antibody that preferentially binds to aggregated forms of Aβ. frontiersin.orgfrontiersin.org In transgenic mice, it was shown to enter the brain, bind to parenchymal Aβ, and reduce both soluble and insoluble Aβ in a dose-dependent manner. frontiersin.org

Gantenerumab: A fully human IgG1 antibody designed to recognize a conformational epitope on Aβ fibrils. nih.govfrontiersin.org Preclinical studies showed it reduces amyloid plaques by recruiting microglia and activating phagocytosis. nih.govfrontiersin.org

Donanemab: An antibody that specifically targets a modified form of Aβ called pyroglutamated Aβ (AβpE3-42), which is a major component of amyloid plaques. researchgate.net This antibody has shown robust clearance of pre-existing plaques in animal models without causing microhemorrhage. researchgate.net

Solanezumab: This antibody targets the mid-terminal region of the soluble Aβ peptide. frontiersin.org Preclinical studies indicated that it removes soluble Aβ species without directly affecting amyloid plaques. frontiersin.org

Active immunization, which involves administering an Aβ antigen to stimulate the patient's own immune system to produce anti-Aβ antibodies, has also been explored. researchgate.net While early trials showed promise in clearing plaques, some were halted due to adverse inflammatory responses. bohrium.com

Table 2: Examples of Immunotherapeutic Agents in Preclinical Research

Antibody Target Proposed Mechanism of Action
Aducanumab Aggregated Aβ Binds parenchymal Aβ, reduces soluble and insoluble Aβ. frontiersin.org
Gantenerumab Aβ fibrils Recruits microglia and activates phagocytosis. nih.govfrontiersin.org
Donanemab Pyroglutamated Aβ (AβpE3-42) Clears pre-existing plaques. researchgate.net
Solanezumab Soluble Aβ Sequesters soluble Aβ, potentially via a peripheral sink mechanism. frontiersin.org

Modulating Beta-Amyloid Peptide(1-42) Transport Across the Blood-Brain Barrier

The transport of Aβ42 across the blood-brain barrier (BBB) is a critical determinant of its concentration in the brain. nih.govresearchgate.net This transport is mediated by specific receptors, and its dysregulation is implicated in the accumulation of Aβ in the brain. frontiersin.org

Two key receptors involved in this process are the Low-density lipoprotein receptor-related protein 1 (LRP1) and the Receptor for Advanced Glycation Endproducts (RAGE). researchgate.net

LRP1: Primarily located on the abluminal (brain) side of the BBB, LRP1 is the main receptor responsible for transporting Aβ out of the brain and into the circulation for clearance. frontiersin.orgjci.org Studies have shown that LRP1 expression decreases with age, which could contribute to reduced Aβ clearance. jci.org In mouse models, selective deletion of LRP1 in brain endothelial cells significantly reduced the efflux of Aβ42 from the brain, leading to increased soluble brain Aβ and exacerbated cognitive deficits. jci.org The transport rate of Aβ across the BBB via LRP1 can also be isoform-specific, with Aβ42 being cleared more slowly than Aβ40. biomolther.org

RAGE: Located on the luminal (blood) side of the BBB, RAGE mediates the influx of circulating Aβ into the brain. researchgate.netpnas.org Overexpression of RAGE has been observed in Alzheimer's disease, which could lead to increased Aβ accumulation in the brain. nih.gov Inhibiting RAGE is therefore being explored as a strategy to decrease Aβ influx and also to reduce the associated neuroinflammation. nih.gov

The balance between LRP1-mediated efflux and RAGE-mediated influx is crucial for maintaining Aβ homeostasis in the brain. frontiersin.orgresearchgate.net A therapeutic strategy, therefore, involves modulating the function of these transporters to favor the net efflux of Aβ42 from the brain. This could potentially be achieved by enhancing LRP1 activity or expression, or by inhibiting RAGE-mediated transport. frontiersin.org

Table 3: Key Receptors in Beta-amyloid Peptide(1-42) Blood-Brain Barrier Transport

Receptor Location on BBB Function Implication in Disease
LRP1 Abluminal (Brain Side) Efflux of Aβ from brain to blood. frontiersin.orgjci.org Expression decreases with age, impairing Aβ clearance. jci.org
RAGE Luminal (Blood Side) Influx of Aβ from blood to brain. researchgate.netpnas.org Overexpressed in AD, leading to increased Aβ accumulation. nih.gov

Novel Clearance Enhancement Strategies (e.g., CSF-Sink Concept)

Beyond targeting enzymes and transport receptors, novel strategies are being investigated to enhance the clearance of Aβ42. One such approach is the "CSF-sink" therapeutic strategy. nih.govcore.ac.uk

This concept is based on the dynamic equilibrium of solutes, including Aβ, between the brain's interstitial fluid (ISF), the cerebrospinal fluid (CSF), and the blood. nih.gov The hypothesis posits that by lowering the concentration of Aβ in one of these compartments, or "sinks," it is possible to drive the net movement of Aβ out of the brain parenchyma. nih.gov

The "peripheral sink" hypothesis, which underlies some immunotherapeutic approaches, suggests that sequestering Aβ in the blood plasma will pull it from the brain. frontiersin.org The "CSF-sink" strategy extends this idea by directly targeting the CSF. core.ac.uk Since the ISF and CSF are in constant exchange, actively removing Aβ from the CSF is expected to promote its efflux from the ISF, thereby reducing its concentration in the brain. core.ac.uk

One proposed method to achieve this is through the use of implantable devices that can perform continuous apheresis of the CSF. mdpi.comresearchgate.net In a proof-of-concept study using a mouse model of Alzheimer's disease, an implantable device designed for selective and continuous CSF apheresis, in combination with anti-Aβ monoclonal antibodies, was shown to decrease cortical Aβ plaques after several weeks of treatment. mdpi.com Another proposed approach involves liquorpheresis with albumin replacement in the CSF. frontiersin.org By creating a "CSF sink" of low Aβ, this method aims to shift the equilibrium towards albumin-bound Aβ, which can then be cleared more effectively. frontiersin.org

These CSF-based clearance strategies offer a potentially more direct way to remove Aβ from the central nervous system and represent an innovative direction in therapeutic research. core.ac.ukmdpi.com

Targeting Beta-Amyloid Peptide(1-42) Downstream Signaling Pathways and Interactions

Blocking Beta-Amyloid Peptide(1-42) Interaction with Cell Surface Receptors

Soluble oligomers of Aβ42 are known to bind to specific receptors on the surface of neurons, triggering a cascade of events that lead to synaptic dysfunction and neurotoxicity. nih.gov A therapeutic strategy, therefore, is to block this initial interaction.

Research has shown that Aβ42 oligomers bind to neuronal synapses at a single, saturable receptor site. plos.org This binding is a critical step in mediating the toxic effects of Aβ42, including the disruption of membrane trafficking and the loss of synapses. researchgate.net

Several cell surface receptors have been identified as potential binding partners for Aβ42 oligomers. These include:

Sigma-2/PGRMC1 Receptors: Small molecule antagonists that bind to sigma-2/PGRMC1 receptors have been shown to displace Aβ42 oligomers from their binding sites on neurons. nih.gov These antagonists were able to rescue oligomer-induced synapse loss and cognitive deficits in mouse models, suggesting that this receptor is a key mediator of Aβ42 synaptotoxicity. nih.govresearchgate.net

Alpha 7 Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR): The internalization of Aβ42 into neurons appears to be facilitated by its high-affinity binding to the α7nAChR, followed by the endocytosis of the receptor-Aβ complex. researchgate.net Blocking this interaction could therefore prevent the intracellular accumulation of Aβ42. researchgate.net

Cell Surface Receptor Complex on Microglia: On microglial cells, Aβ fibrils have been shown to interact with a receptor complex that includes CD36, CD47, and α6β1-integrin. jneurosci.org Antagonists of these receptors inhibited the adhesion of microglia to Aβ fibrils and blocked the subsequent activation of inflammatory signaling pathways. jneurosci.org

Nucleolin: This shuttling protein has been identified as a receptor on microglia that specifically recognizes and mediates the phagocytosis of Aβ42. jst.go.jp

By identifying small molecules or antibodies that can act as functional antagonists at these receptor sites, it is possible to prevent the binding of Aβ42 oligomers and block their downstream pathogenic effects. researchgate.net This approach offers a disease-modifying strategy that is independent of plaque clearance. researchgate.net

Modulating Beta-Amyloid Peptide(1-42)-Induced Oxidative Stress and Inflammation

The accumulation of Aβ42 is strongly associated with increased oxidative stress and a chronic neuroinflammatory response, both of which contribute significantly to neuronal damage. nih.gov Therefore, modulating these downstream pathological processes is a key therapeutic strategy.

Aβ42 can induce oxidative stress through various mechanisms, including its interaction with metal ions like copper and iron, which can generate reactive oxygen species (ROS). abcam.com This oxidative stress can damage lipids, proteins, and nucleic acids, leading to cellular dysfunction.

The inflammatory response is largely mediated by microglia and astrocytes, which become activated in the presence of Aβ deposits. nih.gov This activation leads to the release of pro-inflammatory cytokines, such as TNF-α, and other inflammatory mediators. mdpi.com While initially a protective response aimed at clearing Aβ, chronic activation of these glial cells contributes to a self-perpetuating cycle of neurotoxicity. nih.gov

Therapeutic strategies targeting these pathways include:

Regulating Inflammatory Molecules and Receptors: This involves targeting specific components of the inflammatory cascade, such as TNF-α or the triggering receptor expressed on myeloid cells 2 (TREM2). mdpi.com

Modulating Microglial Responses: The goal is to shift microglia from a pro-inflammatory state to a phagocytic phenotype that is more efficient at clearing Aβ without causing excessive inflammation. mdpi.com

Enhancing Astrocyte Activity: Strategies to bolster the supportive functions of astrocytes, such as maintaining BBB integrity and participating in Aβ processing, are also being explored. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name
Aducanumab
Albumin
Beta-amyloid peptide(1-42)
CD36
CD47
Donanemab
Gantenerumab
Insulin (B600854)
Neprilysin
Nucleolin
Plasmin
Solanezumab
TNF-α
α6β1-integrin
α7 Nicotinic Acetylcholine Receptor
Low-density lipoprotein receptor-related protein 1 (LRP1)
Receptor for Advanced Glycation Endproducts (RAGE)
Sigma-2/PGRMC1 Receptor

Strategies for Neuroprotection against Beta-Amyloid Peptide(1-42) Toxicity

The neurotoxicity induced by the beta-amyloid peptide (1-42) (Aβ(1-42)) is a central element in the pathogenic cascade of Alzheimer's disease. This toxicity manifests through multiple interconnected pathways, including the induction of oxidative stress, promotion of neuroinflammation, disruption of calcium homeostasis, and initiation of apoptotic cell death. researchgate.netfrontiersin.org Consequently, a primary focus of therapeutic research is the development of neuroprotective strategies aimed at counteracting these deleterious effects. These strategies often involve compounds that can interfere with the toxic mechanisms of Aβ(1-42), thereby preserving neuronal structure and function.

A key mechanism of Aβ(1-42) toxicity involves its interaction with neuronal membranes, leading to the formation of pores or channels that cause an uncontrolled influx of calcium ions. nih.gov This disruption in calcium homeostasis is an early event that can trigger downstream pathological processes, including mitochondrial dysfunction and the activation of cell death pathways. nih.govplos.org Furthermore, Aβ(1-42) is strongly associated with the generation of reactive oxygen species (ROS), leading to extensive oxidative damage to proteins, lipids, and nucleic acids within neurons. researchgate.netnih.gov The resulting inflammatory response, characterized by the activation of microglia and astrocytes, further exacerbates neuronal damage. frontiersin.orgfrontiersin.org

Research into neuroprotection against Aβ(1-42) explores a diverse range of molecules, from natural products to synthetic compounds, that target these core pathological mechanisms.

Antioxidant and Anti-inflammatory Strategies

A significant number of neuroprotective strategies focus on mitigating the oxidative stress and neuroinflammation induced by Aβ(1-42). nih.gov Natural compounds, particularly polyphenols and flavonoids found in plants, are extensively studied for these properties. nih.govmdpi.com

Ferulic Acid and its Derivatives: Ferulic acid, a phenolic compound found in plant cell walls, has demonstrated significant protective effects against Aβ(1-42) toxicity. nih.gov In animal models, long-term administration of ferulic acid was shown to protect against Aβ(1-42)-induced oxidative stress and inflammation. nih.gov Its derivative, Ferulic acid ethyl ester (FAEE), has also been shown to attenuate Aβ(1-42)-induced cytotoxicity, ROS accumulation, protein oxidation, and lipid peroxidation in primary hippocampal cultures. nih.gov FAEE may exert its protective effects not only by directly scavenging radicals but also by inducing the expression of protective genes like heme oxygenase-1 and heat shock protein 72. nih.gov

Thymoquinone (B1682898): Found in Nigella sativa, thymoquinone is another compound with potent anti-inflammatory and antioxidant effects. In a rat model infused with Aβ(1-42), thymoquinone treatment improved memory performance. psychiatry-psychopharmacology.comtandfonline.com It is suggested that this functional improvement could be related to an increase in neurogenesis and a modulation of interferon-gamma (IFN-γ) levels. psychiatry-psychopharmacology.com In cell cultures, thymoquinone treatment improved the viability of hippocampal and cortical neurons by preventing mitochondrial membrane depolarization and ROS generation induced by Aβ(1-42). tandfonline.com

Lycopene: This carotenoid has been shown to remedy learning and memory deficits in an animal model of Aβ(1-42)-induced toxicity. nih.gov Its mechanism appears to involve the reduction of mitochondrial dysfunction and a significant decrease in pro-inflammatory cytokines such as TNF-α, TGF-β, and IL-1β. nih.gov The protective effect is linked to the inhibition of the NF-κB signaling pathway. nih.gov

Other Natural Compounds: A wide array of other natural products exhibit neuroprotective potential through antioxidant and anti-inflammatory actions. These include curcumin, resveratrol, and extracts from Ginkgo biloba and green tea. nih.gov Many of these compounds, including phenolic acids, tannins, and lignans, can prevent neuron damage by reducing ROS levels. nih.gov The activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response, is another attractive therapeutic strategy, and polyphenols found in extra virgin olive oil, such as Apigenin and Luteolin, are being explored for this potential. mdpi.commdpi.com

Table 1: Research Findings on Antioxidant and Anti-inflammatory Agents

Compound/Agent Model System Key Findings Against Aβ(1-42) Toxicity Reference(s)
Ferulic Acid Mouse model (intracerebroventricular injection) Protected against Aβ(1-42)-induced toxicity; possessed antioxidant and anti-inflammatory activities. nih.gov
Ferulic Acid Ethyl Ester (FAEE) Primary hippocampal cultures Attenuated cytotoxicity, ROS accumulation, protein oxidation, and lipid peroxidation; induced protective genes (heme oxygenase-1, heat shock protein 72). nih.gov
Thymoquinone Rat model (intra-hippocampal infusion) Improved memory performance; potentially by increasing neurogenesis and modulating IFN-γ. psychiatry-psychopharmacology.comtandfonline.com
Lycopene Rat model Ameliorated spatial learning and memory impairment; inhibited NF-κB activity and down-regulated neuroinflammatory cytokines. nih.gov
Trolox Mouse model Reduced amyloid burden, neuroinflammation, and oxidative stress; suppressed inflammatory cytokines (TLR4, pNF-kB, IL-1β). frontiersin.org
Honokiol AβO-injected mouse model Prevented abnormal GSK3β and β-catenin signaling; activated the Nrf2/HO-1 pathway. mdpi.com

Modulation of Cellular Signaling and Homeostasis

Beyond general antioxidant effects, some strategies target more specific cellular pathways disrupted by Aβ(1-42).

Calcium Channel Blockade: Aggregated Aβ(1-42) can form calcium-permeable channels in neuronal membranes. nih.gov Research has shown that these channels can be blocked by substances like Magnesium, CNQX, and DNQX, suggesting they are non-NMDA type channels. nih.gov A strategy has been devised using "decoy peptides," which are short peptides made of D-amino acids selected for their ability to bind to Aβ. These decoy peptides can abolish the calcium influx caused by aggregated Aβ(1-42). nih.gov

Mitochondrial Protection: Mitochondrial dysfunction is a critical consequence of Aβ(1-42) toxicity, often mediated by calcium overload. plos.org A study found that Aβ(1-42) oligomers induce a massive entry of calcium into mitochondria, leading to apoptosis. Interestingly, certain non-steroidal anti-inflammatory drugs (NSAIDs), including R-flurbiprofen and salicylate, were found to prevent this mitochondrial calcium overload, subsequently inhibiting cytochrome c release and cell death. plos.org This suggests a novel neuroprotective mechanism for these drugs, independent of their well-known anti-inflammatory actions.

Targeting Protein Kinases and Chaperones: The bacterial chaperonin GroEL, a homolog of human Hsp60, has been shown to protect neuronal cultures from the morphological and electrophysiological damage induced by Aβ(1-42). pnas.org GroEL interacts with Aβ(1-42) and inhibits the formation of toxic protofibrils. pnas.org Other approaches target signaling kinases. For instance, honokiol, a natural polyphenol, is thought to exert neuroprotective effects by preventing abnormal signaling of GSK3β and β-catenin. mdpi.com

Unexpected Neuroprotection by Aβ Monomers: Counterintuitively, while oligomeric and fibrillar Aβ are toxic, monomeric forms of the peptide may have a neuroprotective role. Studies have shown that monomeric Aβ(1-42) and Aβ(1-40) can protect cultured neurons against excitotoxicity induced by NMDA. jneurosci.org This protection appears to be mediated through the PI-3-K pathway. jneurosci.org Further research suggests that monomeric Aβ can also act as an antioxidant by chelating transition metals and quenching oxygen radical generation. jneurosci.org This has led to a "loss-of-function" hypothesis, suggesting that the aggregation of Aβ monomers in Alzheimer's disease might deplete a neuroprotective agent from the brain. jneurosci.org

Table 2: Research Findings on Agents Modulating Cellular Pathways

Compound/Agent Model System Key Mechanism of Neuroprotection Against Aβ(1-42) Reference(s)
Decoy Peptides Cultured neurons Abolished calcium influx caused by aggregated Aβ(1-42) by complexing with the peptide. nih.gov
R-flurbiprofen Cultured neurons Inhibited mitochondrial Ca2+ overload, cytochrome c release, and cell death induced by Aβ oligomers. plos.org
GroEL Neuronal cell cultures Inhibited the formation of Aβ protofibrils and slowed down fibril formation. pnas.org
Ginsenosides Various neurodegeneration models Protected from Aβ-induced neurotoxicity and reactive oxidative stress; exhibited anti-inflammatory functions. nih.govnih.gov
2-hydroxypropyl-β cyclodextrin Rat hippocampus Reduced cholesterol, oxidative stress (TOS), and neuroinflammation (TNF-α); upregulated mGluR5, CREB, and BDNF. tandfonline.com
Aβ(1-42) Monomers Mixed cortical cell cultures Protected against NMDA-induced excitotoxicity; effect was sensitive to PI-3-K inhibition. jneurosci.org

Future Directions in Beta Amyloid Peptide 1 42 Research

Elucidating Beta-Amyloid Peptide(1-42) Physiological Functions

While historically implicated in pathology, evidence now suggests that Aβ42 may play several beneficial roles in the brain. en-journal.orgmdpi.com Future research is focused on fully understanding these physiological functions, which could reframe our understanding of its role in disease.

One of the most compelling areas of investigation is the neuroprotective capacity of monomeric Aβ42. nih.gov Studies have shown that in its monomeric form, Aβ42 can protect neurons from excitotoxic death, a process that contributes to neurodegeneration. nih.govresearchgate.net This neuroprotective effect is thought to be mediated through the activation of the phosphatidylinositol-3-kinase (PI-3-K) pathway. nih.govresearchgate.net Furthermore, monomeric Aβ42 has been shown to act as an antioxidant, protecting neurons against metal-induced oxidative damage. jneurosci.org

The role of Aβ42 in synaptic plasticity, the cellular basis for learning and memory, is another critical area of research. At physiological, low picomolar concentrations, Aβ42 has been found to enhance long-term potentiation (LTP), a key component of synaptic plasticity. en-journal.orgjneurosci.org This suggests that Aβ42 may be involved in the normal regulation of synaptic function. en-journal.orgjneurosci.org However, this effect is concentration-dependent, with higher concentrations leading to the well-documented impairment of LTP. nih.govnih.gov

Emerging evidence also points to a role for Aβ42 as an antimicrobial peptide. mdpi.com It has been proposed that Aβ can bind to pathogens like bacteria, viruses, and fungi, sequestering them and facilitating their clearance by immune cells in the brain. mdpi.com This suggests a potential protective role for Aβ42 in the central nervous system's response to infection.

Potential Physiological Function of Aβ42 Key Research Findings Supporting References
NeuroprotectionMonomeric Aβ42 protects neurons from excitotoxic death and oxidative stress. nih.govresearchgate.netjneurosci.org
Synaptic Plasticity ModulationAt low picomolar concentrations, Aβ42 enhances long-term potentiation. en-journal.orgjneurosci.org
Antimicrobial ActivityAβ42 may act as an antimicrobial peptide, binding to and sequestering pathogens. mdpi.com

Understanding Beta-Amyloid Peptide(1-42) Polymorphism and Strain-Specific Pathogenicity

Aβ42 fibrils are not uniform in structure; they exhibit polymorphism, meaning they can exist in multiple, distinct, self-propagating structural conformations known as strains. nih.govnih.govtandfonline.com This structural heterogeneity is a critical area of future research, as different Aβ42 strains may be associated with varying degrees of pathogenicity and distinct clinical presentations of Alzheimer's disease. nih.govnih.gov

The structural basis for this polymorphism lies in the different ways that Aβ42 monomers can fold and assemble into larger structures. nih.govbiorxiv.org Factors such as variations in the number and arrangement of protofilaments and different polypeptide conformations contribute to this diversity. nih.govtandfonline.com Even single amino acid mutations, such as the Arctic (E22G) and Osaka (E22Δ) mutations, can lead to the formation of different fibril structures. acs.org

The concept of "strains" of Aβ42 is analogous to that of prions, where different conformations of the same protein can lead to different disease phenotypes. nih.gov Research suggests that distinct Aβ strains may be responsible for the clinical heterogeneity observed in Alzheimer's disease, including variations in the rate of disease progression. nih.govmanchester.ac.uk For instance, studies have identified different Aβ42 filament structures in sporadic and familial forms of Alzheimer's disease. alzheimers.gov Understanding the specific pathogenicity of different Aβ42 strains could pave the way for more targeted diagnostics and therapies.

Aspect of Aβ42 Polymorphism Description Key Implications Supporting References
Structural BasisVariations in protofilament number, arrangement, and peptide conformation.Leads to a wide range of fibril morphologies. nih.govtandfonline.com
Strain ConceptDifferent, self-propagating structural conformations of Aβ42 fibrils.Different strains may have distinct pathogenic properties. nih.govnih.gov
Phenotypic DiversityAβ42 strains may underlie the clinical heterogeneity of Alzheimer's disease.Could explain variations in disease progression and presentation. nih.govnih.govmanchester.ac.ukalzheimers.gov

Development of Advanced Research Models for Beta-Amyloid Peptide(1-42) Study

To better understand the complex roles of Aβ42 in both health and disease, researchers are developing increasingly sophisticated models that more accurately recapitulate human brain physiology.

Three-Dimensional (3D) Human Brain Organoids: These "mini-brains" grown from human induced pluripotent stem cells (iPSCs) are a major advancement. nih.govmayoclinic.orgnih.gov They self-assemble into 3D structures that mimic some of the cytoarchitecture of the human brain. nih.govucdavis.edu By using iPSCs from patients with familial Alzheimer's disease or those carrying risk-factor genes like APOE4, these organoids can develop key pathological features, including Aβ42 plaque-like deposits. nih.govucdavis.edufrontiersin.org This allows for the study of disease mechanisms and the testing of potential therapeutic interventions in a human-relevant context. mayoclinic.org

In Vivo Models: Animal models remain crucial for studying the systemic effects of Aβ42. One approach involves the direct intracerebral or intrahippocampal injection of synthetic Aβ42 into the brains of rodents. springernature.comfrontiersin.org This allows for the investigation of the acute effects of Aβ42 on specific brain regions and circuits, including its impact on synaptic plasticity and neuronal viability. nih.govjneurosci.org Genetically modified animal models that overexpress human Aβ42 are also widely used to study the long-term consequences of Aβ42 accumulation. mdpi.com

Computational Modeling: In silico approaches are becoming increasingly powerful tools for studying Aβ42. springernature.comnih.gov Molecular dynamics simulations can provide insights into the mechanisms of Aβ42 aggregation at an atomic level. tandfonline.comnih.gov These models can be used to understand how mutations and interactions with other molecules, such as metal ions, influence the structure and aggregation of Aβ42. acs.org

Research Model Description Advantages Supporting References
3D Brain OrganoidsSelf-assembling 3D cultures derived from human iPSCs that mimic brain structure.Allows for the study of human-specific aspects of Aβ42 pathology. nih.govmayoclinic.orgnih.govucdavis.edu
In Vivo ModelsRodent models involving direct injection of Aβ42 or genetic modification.Enables the study of the systemic and behavioral effects of Aβ42. nih.govspringernature.comfrontiersin.orgjneurosci.orgmdpi.com
Computational ModelsComputer simulations to study the dynamics of Aβ42 aggregation.Provides atomic-level insights into the mechanisms of aggregation. springernature.comnih.govtandfonline.comnih.govacs.org

Integration of Multi-Omics Data in Beta-Amyloid Peptide(1-42) Research

To unravel the complex network of molecular changes associated with Aβ42, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to gain a more holistic understanding of disease processes.

By combining transcriptomic data (gene expression) with genome-scale metabolic models, researchers can identify alterations in metabolic pathways that are affected by Aβ42. nih.govplos.org This has led to the identification of dysregulated pathways, such as the carnitine shuttle and folate metabolism, in the context of Alzheimer's disease. nih.gov

Integrating metabolomics and transcriptomics data from patient samples can also help to identify molecular subtypes of cognitive impairment, potentially leading to more personalized diagnostic and therapeutic strategies. medrxiv.orgmedrxiv.org Furthermore, combining metabolomic, genomic, transcriptomic, and proteomic data can reveal key regulatory genes and proteins involved in the metabolic disturbances seen in Alzheimer's disease. nih.gov This integrated approach holds great promise for identifying novel biomarkers and therapeutic targets related to Aβ42 pathology. nih.govplos.org

Omics Approach Data Type Key Insights Supporting References
Transcriptomics & Metabolic ModelingGene expression data integrated with metabolic network models.Identification of altered metabolic pathways in Alzheimer's disease. nih.govplos.org
Metabolomics & TranscriptomicsAnalysis of metabolites and gene expression in patient samples.Identification of molecular subtypes of cognitive impairment. medrxiv.orgmedrxiv.org
Integrated Multi-OmicsCombination of genomics, transcriptomics, proteomics, and metabolomics.Discovery of key regulatory molecules and novel disease pathways. nih.gov

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